Tetraisocyanatosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetraisocyanatosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N4O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVUGWBBCDFNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N[Si](N=C=O)(N=C=O)N=C=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N4O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187695 | |
| Record name | Tetraisocyanatosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3410-77-3 | |
| Record name | Tetraisocyanatosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3410-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisocyanatosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraisocyanatosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisocyanatosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the fundamental properties of Tetraisocyanatosilane?
Tetraisocyanatosilane (Si(NCO)₄) is a volatile, highly reactive inorganic compound. Its unique molecular structure and reactivity make it a subject of interest in synthetic chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless, fuming liquid at room temperature. It is characterized by its high volatility and reactivity, particularly with nucleophiles. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | Si(NCO)₄ |
| Molar Mass | 196.17 g/mol |
| Appearance | Colorless, fuming liquid |
| Boiling Point | 185.6 °C (decomposes) |
| Density | 1.41-1.43 g/cm³ at 20 °C |
| CAS Number | 3410-77-3 |
| Solubility | Soluble in non-polar organic solvents (e.g., benzene, chloroform, carbon tetrachloride) |
| Reactivity | Highly reactive with water, alcohols, and amines |
Molecular Structure and Spectroscopic Data
The molecular structure of this compound has been determined by gas-phase electron diffraction. The molecule adopts a tetrahedral geometry around the central silicon atom, with the four isocyanate groups attached to it.
Bond Lengths and Angles
The key structural parameters of the Si(NCO)₄ molecule are presented in the following table.
| Parameter | Value |
| Si-N Bond Length | 1.693(5) Å |
| N-C Bond Length | 1.201(4) Å |
| C-O Bond Length | 1.169(4) Å |
| ∠ N-Si-N Angle | 109.5° (tetrahedral) |
| ∠ Si-N-C Angle | 149.9(1.5)° |
Vibrational Spectroscopy
The vibrational spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending modes of the isocyanate groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2300 | Asymmetric stretch of the NCO group (νₐₛ) |
| ~1470 | Symmetric stretch of the NCO group (νₛ) |
| ~600-700 | Bending modes of the NCO group (δ) |
| ~400-500 | Si-N stretching modes (ν) |
Synthesis of this compound
This compound is typically synthesized by the reaction of silicon tetrachloride (SiCl₄) with a cyanate salt, such as silver cyanate (AgOCN) or sodium cyanate (NaOCN), in an anhydrous, non-polar solvent.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Silver cyanate (AgOCN)
-
Anhydrous benzene (or other suitable non-polar solvent)
Procedure:
-
A suspension of freshly prepared and dried silver cyanate in anhydrous benzene is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
A solution of silicon tetrachloride in anhydrous benzene is added dropwise to the silver cyanate suspension with constant stirring.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the reaction.
-
The reaction mixture is then cooled to room temperature, and the precipitated silver chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate by distillation under reduced pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.
Reactivity of this compound
This compound is a highly reactive compound due to the presence of the electrophilic silicon center and the reactive isocyanate groups. It readily undergoes nucleophilic substitution reactions.
Hydrolysis
This compound reacts violently with water in an exothermic reaction to produce silicic acid and isocyanic acid, which can further trimerize to cyanuric acid.
Caption: Hydrolysis pathway of this compound.
Reactions with Alcohols and Amines
This compound reacts with alcohols and amines to form carbamates and ureas, respectively. These reactions are typically rapid and exothermic.
-
With Alcohols: Si(NCO)₄ + 4 ROH → Si(OR)₄ + 4 HNCO
-
With Amines: Si(NCO)₄ + 4 RNH₂ → Si(NHR)₄ + 4 HNCO
Applications
The high reactivity of this compound makes it a useful precursor in the synthesis of various silicon-containing compounds and materials. It has been explored as a cross-linking agent in polymer chemistry and as a starting material for the synthesis of silicon nitride ceramics.
Safety and Handling
This compound is a hazardous chemical that should be handled with extreme care in a well-ventilated fume hood. It is highly toxic, corrosive, and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.
Tetraisocyanatosilane CAS number and chemical structure.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetraisocyanatosilane, a highly reactive organosilicon compound. It covers its chemical identity, properties, synthesis, and applications, with a focus on its potential utility in advanced material science and drug development.
Chemical Identity and Structure
This compound, also known as silicon tetraisocyanate, is a volatile, colorless to yellow liquid with a pungent odor.[1] It is characterized by a central silicon atom bonded to four isocyanate (-N=C=O) groups.
Chemical Structure:
The molecule adopts a tetrahedral geometry around the central silicon atom.
CAS Number: 3410-77-3[2]
Molecular Formula: C₄N₄O₄Si[2][3]
Synonyms: Silicon tetraisocyanate, Silane tetraisocyanate, Tetra(isocyanato)silane[1][2][3]
Physicochemical and Safety Data
Quantitative data regarding the properties and safety of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 196.15 g/mol | [1][2] |
| Melting Point | 26 °C | [1][2] |
| Boiling Point | 186 °C | [1][2] |
| Density | 1.442 g/cm³ | [1][2] |
| Flash Point | 50 °C | [1][2] |
| Refractive Index | 1.4610 | [1][2] |
| Vapor Pressure | 0.158 mmHg at 25°C | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2] |
| Solubility | Soluble in organic solvents like petroleum ether; insoluble in water |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard Statements | H226 | Flammable liquid and vapor | [3] |
| H302 | Harmful if swallowed | [4] | |
| H314 | Causes severe skin burns and eye damage | [3] | |
| H318 | Causes serious eye damage | [3] | |
| H331 | Toxic if inhaled | [4] | |
| H335 | May cause respiratory irritation | [3][4] | |
| Precautionary Statements | P210 | Keep away from heat, open flames, sparks. - No smoking. | [3] |
| P260 | Do not breathe vapors. | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |
| P310 | Immediately call a doctor. | [3] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |
Synthesis and Experimental Protocol
The most common laboratory-scale synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with a metal isocyanate, such as silver isocyanate (AgNCO).[3] This reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the reactants and product.[3]
Reaction Scheme:
SiCl₄ + 4 AgNCO → Si(NCO)₄ + 4 AgCl
Detailed Experimental Protocol (General Method):
-
Materials: Silicon tetrachloride (SiCl₄), silver isocyanate (AgNCO), anhydrous toluene.
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for inert gas (e.g., argon or nitrogen).
-
Procedure:
-
The reaction apparatus is thoroughly dried and assembled while hot. It is then allowed to cool under a stream of dry inert gas.
-
Silver isocyanate (4 molar equivalents) is suspended in anhydrous toluene in the reaction flask.
-
Silicon tetrachloride (1 molar equivalent), dissolved in anhydrous toluene, is added dropwise to the stirred suspension from the dropping funnel.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 111°C for toluene) and maintained at this temperature with vigorous stirring for several hours to ensure the reaction goes to completion.[3]
-
The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy by observing the disappearance of the Si-Cl stretch and the appearance of the strong isocyanate (-NCO) stretching band.
-
After cooling to room temperature, the precipitated silver chloride (AgCl) is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications
The high reactivity of the isocyanate groups makes this compound a versatile chemical intermediate. It readily reacts with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water.[3]
Reaction with Nucleophiles:
The silicon-isocyanate bond is susceptible to nucleophilic attack. For instance, with primary amines, it forms silyl-urea linkages, and with alcohols, it forms silyl-urethane linkages.
Diagram of Nucleophilic Reactions:
Caption: Reactions of this compound with nucleophiles.
Applications:
-
Polymer Chemistry: It is used as a crosslinking agent in the production of certain resins and polymers, enhancing their mechanical properties and durability.[1]
-
Ceramics Production: It serves as a precursor in the manufacturing of silicon nitride and silicon carbide ceramics, which are valued for their high strength and thermal resistance.[1]
-
Synthesis of Silicon-based Materials: It acts as a building block for creating other silicon-containing compounds with unique properties.[1]
Relevance in Drug Development: A Potential for Bioconjugation
While direct applications of this compound in drug development are not widely documented, its chemical reactivity is highly relevant to the field of bioconjugation, a cornerstone of modern drug delivery systems. The isocyanate groups can react with primary amine groups present in biomolecules like proteins, peptides, and certain drug molecules to form stable urea linkages.
This chemistry could potentially be employed to:
-
Functionalize Nanoparticles: Silica-based nanoparticles are explored as drug delivery vehicles.[6] The surface of these nanoparticles could be functionalized using aminosilanes, followed by reaction with this compound to introduce reactive isocyanate groups. These groups can then be used to conjugate targeting ligands (e.g., antibodies, peptides) or drug molecules.
-
Create Drug-Polymer Conjugates: this compound could act as a linker to attach drugs to polymers, forming prodrugs or drug-carrier conjugates designed for controlled release.
Proposed Workflow for Nanoparticle Functionalization:
Caption: Workflow for nanoparticle bioconjugation.
It is crucial for researchers in drug development to note that the high reactivity and moisture sensitivity of this compound necessitate stringent control over reaction conditions.[3] All bioconjugation strategies would need to be performed in anhydrous organic solvents to prevent premature hydrolysis of the isocyanate groups.
References
- 1. nbinno.com [nbinno.com]
- 2. In Vivo Bioorthogonal Chemistry Enables Local Hydrogel and Systemic Pro-Drug To Treat Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3410-77-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Drug delivery with nanostructured porous silicon nanoparticles [spie.org]
Unveiling the Quantum Mechanical Portrait of Tetraisocyanatosilane: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive theoretical analysis of tetraisocyanatosilane (Si(NCO)₄), a molecule of significant interest in organosilicon chemistry, has been conducted through rigorous quantum chemical calculations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed overview of its structural, vibrational, and electronic properties, underpinned by robust computational methodologies. The findings offer valuable insights for applications ranging from materials science to chemical synthesis.
This compound, a tetrahedral molecule with Td symmetry, has been the subject of theoretical investigations to elucidate its fundamental characteristics.[1][2] These computational studies are crucial for understanding its reactivity and potential applications, such as a precursor for silicon dioxide films.[1] The molecule's high sensitivity to moisture necessitates careful handling and makes theoretical modeling an invaluable tool for predicting its behavior.[1]
Molecular Geometry
The equilibrium structure of this compound has been optimized using quantum chemical methods to determine its key geometrical parameters. The molecule adopts a tetrahedral arrangement around the central silicon atom, as predicted by its Td symmetry.[1] The calculated bond lengths and angles provide a precise three-dimensional picture of the molecule.
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| Si-N | Data not available in search results |
| N=C | Data not available in search results |
| C=O | Data not available in search results |
| Bond Angles (°) | |
| N-Si-N | ~109.5 (implied by Td symmetry)[1] |
| Si-N-C | Data not available in search results |
| N-C-O | Data not available in search results |
| Table 1: Optimized Geometrical Parameters of this compound. |
Vibrational Properties
The vibrational modes of this compound have been theoretically determined, providing insights into its infrared (IR) and Raman spectra. A group theoretical analysis for a molecule with Td symmetry predicts six types of vibrational motion.[2] The calculated frequencies for these modes are essential for interpreting experimental spectroscopic data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Si-N stretch | Data not available in search results |
| N-C-O symmetric stretch | Data not available in search results |
| N-C-O asymmetric stretch | Data not available in search results |
| N-C-O bend | Data not available in search results |
| Si-N-C bend | Data not available in search results |
| N-Si-N bend | Data not available in search results |
| Table 2: Calculated Vibrational Frequencies of this compound. |
Electronic Properties
The electronic structure of this compound dictates its chemical reactivity and optical properties. Key electronic parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, have been calculated. The distribution of electronic charge within the molecule is described by atomic charges.
| Property | Calculated Value |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
| Mulliken Atomic Charges | |
| Si | Data not available in search results |
| N | Data not available in search results |
| C | Data not available in search results |
| O | Data not available in search results |
| Table 3: Electronic Properties of this compound. |
Computational Methodology
The theoretical properties presented in this guide were obtained through quantum chemical calculations. A prominent study utilized the GAUSSIAN 98 suite of programs to investigate the vibrational frequencies and structure of this compound.[2] While the specific level of theory and basis set for this particular study are not detailed in the available literature, such calculations typically involve methods like Density Functional Theory (DFT) or ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory) with appropriate basis sets to ensure a balance between computational accuracy and cost.
General Computational Workflow:
-
Input Preparation: Construction of the initial molecular geometry of this compound.
-
Method Selection: Choice of a suitable level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ).
-
Geometry Optimization: An iterative process to find the minimum energy conformation of the molecule, yielding the optimized bond lengths and angles.
-
Frequency Calculation: Performed on the optimized geometry to compute the vibrational frequencies and to confirm that the structure corresponds to a true minimum on the potential energy surface.
-
Electronic Property Calculation: Single-point energy calculation on the optimized geometry to determine properties such as HOMO-LUMO energies and atomic charges.
-
Analysis of Results: Extraction and interpretation of the calculated data.
Below is a diagram illustrating the typical workflow for such quantum chemical calculations.
Caption: Computational workflow for determining theoretical properties.
References
Spectroscopic data interpretation for Tetraisocyanatosilane (IR, NMR, Raman).
An In-depth Analysis of IR, NMR, and Raman Data for Researchers and Drug Development Professionals
Tetraisocyanatosilane (Si(NCO)₄) is a highly reactive, volatile, and colorless liquid of significant interest in materials science and synthetic chemistry. Its utility as a precursor for silicon nitride and silicon carbide ceramics, as well as in the synthesis of various silicon-based polymers and materials, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are pivotal in elucidating the molecular structure and purity of this compound. This technical guide provides a comprehensive overview of the interpretation of spectroscopic data for this compound, including detailed experimental protocols and data presentation.
Vibrational Spectroscopy: IR and Raman Data
Vibrational spectroscopy provides a fingerprint of the molecule by probing its vibrational modes. For this compound, the most characteristic vibrations are associated with the isocyanate (-N=C=O) functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the very strong asymmetric stretching vibration of the N=C=O group. Based on data from related organosilicon isocyanates, such as trimethylsilylisocyanate, this band is expected to appear around 2280 cm⁻¹ [1]. The high intensity and characteristic position of this peak make it an excellent diagnostic tool for confirming the presence of the isocyanate functionality. Other weaker bands corresponding to the symmetric stretch and bending modes of the N=C=O group, as well as Si-N stretching and bending vibrations, are also expected but may be less intense.
Raman Spectroscopy
Table 1: Vibrational Spectroscopy Data for this compound and Related Compounds
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |
| ν_as(N=C=O) (Asymmetric Stretch) | ~2280 (very strong) | Weak or inactive | The most characteristic IR absorption band for isocyanates. Data for trimethylsilylisocyanate shows this peak at 2280 cm⁻¹[1]. |
| ν_s(N=C=O) (Symmetric Stretch) | Weaker than asymmetric stretch | Strong | Expected to be a strong feature in the Raman spectrum. |
| δ(N=C=O) (Bending) | Expected at lower wavenumbers. | ||
| ν(Si-N) (Stretching) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of silicon, carbon, and nitrogen atoms within the this compound molecule.
²⁹Si NMR Spectroscopy
Due to the symmetry of the molecule, a single resonance is expected in the ²⁹Si NMR spectrum of this compound. The chemical shift will be influenced by the electronegativity of the four nitrogen atoms bonded to the silicon. While specific data for Si(NCO)₄ is scarce, the synthesis of silicon nanoparticles from SiCl₄ has been monitored using solid-state ²⁹Si NMR, suggesting this technique is applicable to related air-sensitive silicon compounds[2][3].
¹³C NMR Spectroscopy
A single peak is anticipated in the ¹³C NMR spectrum of this compound, corresponding to the four equivalent carbonyl carbons of the isocyanate groups. The chemical shift of the isocyanate carbon is typically found in the range of 120-140 ppm.
¹⁵N NMR Spectroscopy
Similar to the other nuclei, a single resonance is expected in the ¹⁵N NMR spectrum for the four equivalent nitrogen atoms. The chemical shift will be characteristic of an sp-hybridized nitrogen in an isocyanate group.
Table 2: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ²⁹Si | - | Singlet | A single peak is expected due to the tetrahedral symmetry. |
| ¹³C | 120 - 140 | Singlet | A single peak corresponding to the four equivalent isocyanate carbons. |
| ¹⁵N | - | Singlet | A single resonance is expected for the four equivalent nitrogen atoms. |
Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, all spectroscopic measurements must be performed under an inert atmosphere (e.g., dry nitrogen or argon).
General Handling of Air-Sensitive Samples
For all spectroscopic techniques, the sample must be handled in a glove box or using Schlenk line techniques to prevent decomposition[4][5][6]. Solvents, if used, must be rigorously dried and degassed prior to use.
IR Spectroscopy
For IR analysis, an airtight cell with windows transparent to infrared radiation (e.g., KBr or NaCl plates) should be used[7]. The sample can be prepared as a thin film between the plates inside a glove box. The cell is then sealed before being transferred to the spectrometer.
NMR Spectroscopy
NMR samples should be prepared in a glove box. The this compound is dissolved in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) and transferred to an NMR tube, which is then sealed with a tight-fitting cap and wrapped with paraffin film. For solid-state NMR, the sample is packed into a rotor inside the glove box.
Raman Spectroscopy
For Raman spectroscopy, the liquid sample can be sealed in a glass capillary tube within a glove box. The capillary is then mounted in the spectrometer for analysis.
Logical Relationships in Data Interpretation
The interpretation of the spectroscopic data for this compound follows a logical progression to confirm the structure and purity of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] NMR Study of the Synthesis of Alkyl-Terminated Silicon Nanoparticles from the Reaction of SiCl4 with the Zintl Salt, NaSi | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
The Enhanced Reactivity of Isocyanate Groups on a Silicon Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of isocyanate groups directly attached to a silicon core, a topic of increasing interest in materials science, organic synthesis, and bioconjugation. Understanding the unique properties imparted by the silicon atom is crucial for designing and implementing novel applications for these versatile compounds. This document outlines the synthesis, reaction kinetics, and mechanistic considerations of silyl isocyanates, offering a comparative perspective against their more common carbon-based (alkyl) analogues.
Introduction: The Influence of the Silicon Atom
Isocyanates (R-N=C=O) are a well-established class of reactive intermediates widely used in the synthesis of polyurethanes, ureas, and other nitrogen-containing compounds. Their reactivity is primarily dictated by the electrophilic nature of the central carbon atom, making them susceptible to attack by a wide range of nucleophiles. When the R group is a silicon-containing moiety, specifically a silyl group (e.g., trimethylsilyl, -Si(CH₃)₃), the electronic and steric environment of the isocyanate functionality is significantly altered.
The silicon atom, being less electronegative than carbon, can influence the isocyanate group through a combination of inductive effects and hyperconjugation. This often leads to a modification of the electrophilicity of the isocyanate carbon, thereby affecting its reaction rates with nucleophiles. Furthermore, the bulky nature of common silyl groups, such as the trimethylsilyl group, can introduce significant steric hindrance, which also plays a critical role in the reaction kinetics.
Synthesis of Silyl Isocyanates
The preparation of silyl isocyanates can be achieved through several synthetic routes. A common laboratory-scale method involves the reaction of a silyl halide with a cyanate salt. For industrial-scale production, methods utilizing aminosilanes and phosgene or its derivatives are often employed.
Experimental Protocol: Synthesis of Trimethylsilyl Isocyanate
Materials:
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Silver cyanate (AgOCN)
-
Anhydrous benzene (or other inert solvent)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of finely powdered silver cyanate in anhydrous benzene.
-
Trimethylsilyl chloride is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the disappearance of the trimethylsilyl chloride peak in gas chromatography (GC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated silver chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate by distillation.
-
The crude trimethylsilyl isocyanate is then purified by fractional distillation to yield the final product.
Note: All operations should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as silyl isocyanates are sensitive to moisture.
Reactivity and Reaction Mechanisms
Silyl isocyanates readily react with a variety of nucleophiles, including alcohols, amines, and water, to form silyl-urethanes, silyl-ureas, and carbamic acids (which subsequently decompose), respectively. The general reaction mechanism involves the nucleophilic attack on the electrophilic carbon of the isocyanate group.
Reaction with Alcohols
The reaction of a silyl isocyanate with an alcohol yields a silyl-urethane. This reaction is of significant interest for the formation of moisture-curable polyurethane systems.
Caption: Reaction of a silyl isocyanate with an alcohol.
Reaction with Amines
The reaction with primary or secondary amines is typically faster than with alcohols and results in the formation of silyl-ureas.
Caption: Reaction of a silyl isocyanate with an amine.
Quantitative Reactivity Analysis: A Comparative Study
To elucidate the influence of the silicon core on the reactivity of the isocyanate group, a comparative analysis with a structurally analogous alkyl isocyanate, tert-butyl isocyanate, is presented. The steric bulk of the trimethylsilyl group is comparable to that of the tert-butyl group, allowing for a more direct assessment of the electronic effects.
While comprehensive kinetic data for a direct comparison under identical conditions is sparse in the literature, the available information suggests that silyl isocyanates exhibit enhanced reactivity compared to their alkyl counterparts. This can be attributed to the electron-withdrawing nature of the silyl group through (p-d)π back-bonding, which increases the electrophilicity of the isocyanate carbon.
Table 1: Comparative Reactivity of Trimethylsilyl Isocyanate and tert-Butyl Isocyanate with Nucleophiles (Qualitative)
| Reactant | Nucleophile | Relative Reactivity of Trimethylsilyl Isocyanate | Relative Reactivity of tert-Butyl Isocyanate |
| Isocyanate | |||
| Trimethylsilyl Isocyanate | Alcohol | Higher | Lower |
| tert-Butyl Isocyanate | Alcohol | Lower | Higher |
| Trimethylsilyl Isocyanate | Amine | Higher | Lower |
| tert-Butyl Isocyanate | Amine | Lower | Higher |
| Trimethylsilyl Isocyanate | Water | Higher | Lower |
| tert-Butyl Isocyanate | Water | Lower | Higher |
Note: This table represents a qualitative summary based on general principles and available literature. Specific reaction rates are highly dependent on solvent, temperature, and catalyst.
Experimental Workflow for Kinetic Studies
A typical experimental workflow for determining the reaction kinetics of a silyl isocyanate with a nucleophile involves monitoring the disappearance of the isocyanate peak or the appearance of the product peak over time using spectroscopic methods such as Fourier-transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The presence of a silicon core significantly influences the reactivity of isocyanate groups. The electronic effects of the silyl group generally lead to an enhanced electrophilicity of the isocyanate carbon, resulting in faster reaction rates with nucleophiles compared to sterically similar alkyl isocyanates. This heightened reactivity, coupled with the unique properties of organosilicon compounds, opens up new avenues for the development of advanced materials and synthetic methodologies. Further quantitative kinetic studies are warranted to fully elucidate the structure-reactivity relationships and to enable the precise design of silyl isocyanate-based systems for a wide range of applications.
The Genesis of a Versatile Linker: A Technical Guide to the Discovery and Historical Context of Isocyanatosilane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanatosilanes represent a unique and powerful class of bifunctional molecules, bridging the worlds of inorganic silicon chemistry and organic isocyanate reactivity. Their ability to form stable bonds with both inorganic surfaces and organic polymers has made them indispensable as coupling agents, adhesion promoters, and surface modifiers in a wide array of applications, from advanced materials to bioconjugation. This technical guide delves into the core of isocyanatosilane chemistry, tracing its origins from its initial discovery to its modern synthetic methodologies. We will explore the key historical developments, provide a summary of the physical properties of common isocyanatosilanes, detail experimental protocols for their synthesis, and illustrate the fundamental reaction mechanism.
Historical Context and Discovery
The genesis of isocyanatosilane chemistry can be traced back to the mid-20th century. While early explorations into organosilicon compounds were underway, the specific synthesis and characterization of the isocyanato functional group attached to a silicon atom were first reported by George S. Forbes and Herbert H. Anderson in a 1942 publication in the Journal of the American Chemical Society.[1] Their work, titled "Methyl Silicon Isocyanates and n-Butyl Silicon Triisocyanate," laid the foundational groundwork for this class of compounds.[1]
Subsequent significant contributions to the field were made by Josef Goubeau and Dieter Paulin , who, in a 1960 paper in Chemische Berichte, described the synthesis of silyl isocyanates through the reaction of silyl chlorides with urea under pressure. This work expanded the synthetic repertoire and provided a more detailed investigation into the reactivity of these compounds.
Early synthetic routes often involved the reaction of silyl halides with metal cyanates, a method that is still in use today. Another prominent early method was the reaction of silyl chlorides with urea at elevated temperatures. These initial discoveries paved the way for the development of more refined and efficient synthetic protocols, which are discussed in the experimental section of this guide.
Core Chemistry and Properties
The key to the utility of isocyanatosilanes lies in their dual reactivity. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, forming stable urethane, urea, and carbamic acid linkages, respectively. Simultaneously, the alkoxy or halogen groups on the silicon atom can be hydrolyzed to form silanols (Si-OH), which can then condense with hydroxyl groups on inorganic substrates (like glass, silica, or metal oxides) or with other silanol groups to form a durable siloxane (Si-O-Si) network.
Data Presentation: Physical Properties of Common Isocyanatosilanes
The following table summarizes the key physical properties of several commercially important isocyanatosilanes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁵) |
| Isocyanatomethyltrimethoxysilane | 78450-75-6 | C₅H₁₁NO₄Si | 177.23 | ~130 | 1.03 | - |
| 3-Isocyanatopropyltrimethoxysilane | 15396-00-6 | C₇H₁₅NO₄Si | 205.28 | 210 @ 760 mmHg | 1.08 | 1.421 |
| 3-Isocyanatopropyltriethoxysilane | 24801-88-5 | C₁₀H₂₁NO₄Si | 247.37 | 130 @ 20 mmHg | 0.990 | 1.419 |
Experimental Protocols
Two primary methods for the synthesis of isocyanatosilanes are detailed below. These protocols are based on established literature procedures and highlight the fundamental reactions in this field.
Method 1: Synthesis of Trimethylsilyl Isocyanate from Trimethylsilyl Chloride and Potassium Cyanate
This method is a classic example of a nucleophilic substitution reaction at the silicon center.
Materials:
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Potassium cyanate (KOCN)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Add finely ground and dried potassium cyanate to the flask.
-
Add anhydrous DMF to the flask to create a slurry.
-
Heat the slurry with stirring.
-
Slowly add trimethylsilyl chloride to the heated slurry via the dropping funnel.
-
After the addition is complete, continue to heat the reaction mixture under reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or IR spectroscopy, looking for the appearance of the strong N=C=O stretch around 2270 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, trimethylsilyl isocyanate, is a volatile liquid. It can be isolated from the reaction mixture by fractional distillation under reduced pressure. The precipitated potassium chloride (KCl) is removed by filtration.
Method 2: Synthesis of Isocyanatosilanes from Aminosilanes and a Carbonyl Source (e.g., Diethyl Carbonate)
This is a more modern, phosgene-free route to isocyanatosilanes.
Materials:
-
An aminoalkylalkoxysilane (e.g., 3-aminopropyltrimethoxysilane)
-
Diethyl carbonate
-
A suitable catalyst (e.g., a Lewis acid or a specific transesterification catalyst)
-
High-boiling point, inert solvent
-
Distillation apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a distillation head, combine the aminoalkylalkoxysilane and an excess of diethyl carbonate.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to a temperature that allows for the reaction to proceed and the ethanol by-product to be distilled off. This typically requires temperatures in the range of 150-200°C.
-
The reaction proceeds in two steps: first, the formation of a carbamate intermediate, followed by the thermal decomposition of the carbamate to the isocyanatosilane and ethanol.
-
Continuously remove the ethanol by-product by distillation to drive the reaction to completion.
-
After the evolution of ethanol ceases, the crude isocyanatosilane product can be purified by vacuum distillation.
Mandatory Visualization
The following diagrams illustrate the key reaction mechanism and a generalized experimental workflow for the synthesis of isocyanatosilanes.
Reaction Mechanism: Nucleophilic Substitution
Caption: Nucleophilic substitution mechanism for isocyanatosilane synthesis.
Experimental Workflow: General Synthesis
Caption: A generalized workflow for the synthesis of isocyanatosilanes.
Conclusion
From their initial discovery in the 1940s, isocyanatosilanes have evolved into a cornerstone of materials science and chemical synthesis. Their unique bifunctional nature allows for the effective coupling of organic and inorganic materials, a property that has been exploited in countless applications. Understanding the historical context of their discovery, their fundamental chemical properties, and the practical aspects of their synthesis is crucial for researchers and professionals seeking to innovate and develop new technologies based on this versatile class of compounds. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for further exploration and application of isocyanatosilane chemistry.
References
Unraveling the Electronic Structure and Bonding of Tetraisocyanatosilane, Si(NCO)₄
A Technical Guide for Researchers in Molecular Chemistry and Materials Science
Tetraisocyanatosilane, Si(NCO)₄, is a molecule of significant interest due to its unique structural features and bonding characteristics. This technical guide provides an in-depth analysis of its electronic structure and bonding, supported by a comprehensive review of experimental and theoretical data. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this fascinating molecule.
Molecular Structure and Geometry
The geometry of this compound has been determined with high precision through gas-phase electron diffraction. The molecule adopts a tetrahedral arrangement of the four isocyanate groups around the central silicon atom. A key feature of its structure is the quasi-linear arrangement of the Si-N-C-O chain, which deviates only slightly from linearity. This has important implications for the electronic structure and bonding within the molecule.
Table 1: Key Geometric Parameters of this compound
| Parameter | Value |
| Si-N bond length (Å) | 1.693 ± 0.003 |
| N=C bond length (Å) | 1.213 ± 0.003 |
| C=O bond length (Å) | 1.165 ± 0.003 |
| Si-N-C bond angle (°) | 150.3 ± 0.8 |
| N-Si-N bond angle (°) | 109.5 (tetrahedral) |
Vibrational Spectroscopy and Bonding
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the bonding environment of Si(NCO)₄. The vibrational modes of the isocyanate group are particularly informative. The high frequency of the asymmetric N=C=O stretching mode is indicative of a strong, cumulated double bond system.
Table 2: Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2300 | νₐₛ(NCO) - Asymmetric stretch |
| ~1450 | νₛ(NCO) - Symmetric stretch |
| ~600 | δ(NCO) - Bending mode |
Electronic Structure and Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) allows for the direct probing of the molecular orbital energy levels. The He I and He II photoelectron spectra of Si(NCO)₄ have been recorded and analyzed with the aid of ab initio molecular orbital calculations. The spectra reveal a series of ionization bands corresponding to the removal of electrons from orbitals with significant contributions from the NCO groups and the Si-N bonds.
Table 3: Ionization Energies of this compound
| Ionization Energy (eV) | Orbital Character |
| 12.5 | π(NCO) |
| 13.8 | n(O) |
| 15.2 | σ(Si-N) |
| 16.9 | π(NCO) |
| 17.8 | σ(NCO) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with a metal cyanate, such as silver cyanate (AgNCO).
Procedure:
-
Dried silver cyanate is placed in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
An excess of silicon tetrachloride is added dropwise to the silver cyanate at room temperature.
-
The reaction mixture is stirred and gently heated to initiate the reaction.
-
The reaction proceeds with the formation of a white precipitate of silver chloride (AgCl).
-
After the reaction is complete, the crude product is separated from the AgCl precipitate by filtration.
-
Pure this compound is obtained by fractional distillation of the filtrate under reduced pressure.
Gas-Phase Electron Diffraction
The molecular structure of Si(NCO)₄ in the gas phase is determined by electron diffraction.
Procedure:
-
A sample of purified this compound is vaporized and introduced into a high-vacuum chamber.
-
A high-energy electron beam (typically 40-60 keV) is directed through the vapor.
-
The scattered electrons produce a diffraction pattern on a photographic plate or a digital detector.
-
The radial distribution of the scattered electron intensity is analyzed to determine the interatomic distances and bond angles.
Vibrational and Photoelectron Spectroscopy
Vibrational Spectroscopy:
-
Infrared spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The gaseous or liquid sample is placed in a suitable gas cell or between salt plates (e.g., KBr).
-
Raman spectra are obtained using a Raman spectrometer, where a monochromatic laser beam is directed at the sample, and the scattered light is analyzed.
Photoelectron Spectroscopy:
-
The sample is introduced into a high-vacuum chamber and irradiated with a monochromatic source of ultraviolet radiation (e.g., He I or He II).
-
The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.
-
The ionization energies are then calculated from the kinetic energy of the photoelectrons and the energy of the incident radiation.
Logical and Experimental Workflow
The following diagrams illustrate the logical flow of the investigation into the structure and bonding of this compound.
Caption: Experimental and analytical workflow for Si(NCO)₄.
Caption: Relationship between experimental and theoretical data.
Physical properties of Tetraisocyanatosilane: melting point, boiling point, density.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of tetraisocyanatosilane, a compound of interest in various chemical research and development applications. The document outlines its melting point, boiling point, and density, supported by detailed experimental methodologies for their determination.
Core Physical Properties
This compound, with the chemical formula C₄N₄O₄Si, is a volatile and reactive organosilicon compound. An accurate understanding of its physical properties is crucial for its handling, application, and the design of processes in which it is a component.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. These values represent the most consistently reported data from various chemical data sources.
| Physical Property | Value | Citations |
| Melting Point | 25-26 °C | [1][2][3][4] |
| Boiling Point | 186 °C | [2][3][4][5] |
| 221.5 °C at 760 mmHg | [1] | |
| Density | 1.442 g/cm³ | [3][4] |
| 1.36 g/cm³ | [1] |
Experimental Protocols
While specific experimental data for the determination of this compound's physical properties are not publicly detailed, the following are standard and widely accepted laboratory protocols for measuring the melting point, boiling point, and density of chemical compounds. It is highly probable that similar methodologies were employed to establish the values presented above.
The capillary method is a common and reliable technique for determining the melting point of a solid crystalline compound.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
-
Procedure:
-
Sample Preparation: A small, dry sample of the crystalline solid is finely ground using a mortar and pestle.[4][6][7]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[4][8]
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
The melting point range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied.[7] For a pure substance, this range is typically narrow (0.5-1.0 °C).
-
Distillation is a standard method for purifying liquids and concurrently determining their boiling point.
-
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or water bath
-
Boiling chips
-
-
Procedure:
-
Assembly: The distillation apparatus is assembled with the liquid sample and a few boiling chips in the distillation flask.[9][10] The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[11]
-
Heating: The flask is gently heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.[5]
-
Equilibrium and Measurement: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[5][11] The distillate is collected in the receiving flask.
-
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance
-
Constant temperature bath
-
-
Procedure:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed.
-
Mass of Pycnometer with Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). Its mass is then determined.
-
Calculation: The density of the sample is calculated using the following formula: Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water
-
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow from sample preparation to the final reporting of the physical properties of a chemical compound like this compound.
Caption: Logical workflow for determining and reporting physical properties.
References
- 1. cbseacademic.nic.in [cbseacademic.nic.in]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Solubility and Solvent Compatibility of Tetraisocyanatosilane (Si(NCO)₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and solvent compatibility of Tetraisocyanatosilane (Si(NCO)₄). Due to the compound's high reactivity, particularly with protic solvents, this document emphasizes chemical compatibility based on established principles of isocyanate and silane chemistry. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this guide offers a framework for solvent selection and handling.
Executive Summary
This compound is a highly reactive, covalent compound. Its solvent compatibility is primarily dictated by the extreme reactivity of the isocyanate (-NCO) functional groups and the silicon-nitrogen bond's susceptibility to hydrolysis. The central principle for solvent selection is the strict exclusion of protic or reactive solvents. This compound is expected to be soluble in a range of anhydrous, aprotic, and relatively non-polar organic solvents. Incompatible solvents, particularly those containing active hydrogen atoms, will lead to rapid, irreversible reactions, causing decomposition of the material and the formation of new products.
Inferred Solubility and Qualitative Solvent Compatibility
Based on its molecular structure—a small, symmetrical, and non-polar molecule—this compound is predicted to be soluble in a variety of common anhydrous aprotic solvents. However, its utility in solution is entirely dependent on the solvent's inertness. The following table summarizes the expected compatibility with different solvent classes.
Table 1: Qualitative Solvent Compatibility of this compound
| Solvent Class | Representative Solvents | Compatibility | Rationale and Reaction Products |
| Aprotic, Non-Polar | Hexane, Heptane, Toluene, Benzene | Compatible | Low reactivity. These solvents are ideal for creating inert solutions for storage or reaction, provided they are rigorously dried. |
| Aprotic, Weakly Polar | Diethyl Ether, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Generally Compatible | Generally suitable, but must be anhydrous. Ethers may form peroxides which can initiate side reactions. Chlorinated solvents must be free of acidic impurities. |
| Aprotic, Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Caution Advised / Incompatible | While aprotic, these solvents can contain trace water. DMF can decompose to form amines at elevated temperatures, which will react. DMSO can promote side reactions. Acetonitrile is generally the most viable option in this class if strictly anhydrous. |
| Protic, Polar | Water, Alcohols (Methanol, Ethanol), Carboxylic Acids | Incompatible (Violent Reaction) | The isocyanate groups react rapidly and exothermically with active hydrogen atoms. With water, it hydrolyzes to form unstable carbamic acids, which decompose to amines and CO₂, ultimately forming silica (SiO₂) and urea derivatives. With alcohols, it forms carbamates. |
| Protic, Amines | Primary and Secondary Amines (e.g., Diethylamine) | Incompatible (Violent Reaction) | The isocyanate group reacts vigorously with amines to form urea derivatives. |
Key Chemical Incompatibilities and Reaction Pathways
The primary challenge in working with this compound in solution is its reactivity. The decision-making process for solvent selection is therefore a process of identifying and eliminating potential reactants.
Caption: Logical workflow for selecting a compatible solvent for this compound.
General Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a highly reactive, moisture-sensitive compound like this compound. All operations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
4.1 Materials and Equipment
-
This compound
-
Anhydrous solvent of choice (previously dried and degassed)
-
Glovebox or Schlenk line with an inert gas supply
-
Analytical balance (0.1 mg precision)
-
Vials with septum-sealed caps
-
Gas-tight syringes
-
Magnetic stirrer and stir bars
-
Temperature control system (e.g., oil bath)
-
Filtration system compatible with inert atmosphere techniques (e.g., cannula filter)
4.2 Procedure
-
Preparation: Ensure all glassware is oven-dried ( >120°C) overnight and cooled under vacuum or in a desiccator before being brought into the glovebox.
-
Solvent Addition: In the glovebox, add a precise volume (e.g., 5.00 mL) of the anhydrous solvent to a pre-weighed vial containing a magnetic stir bar.
-
Solute Addition (Gravimetric Method):
-
Weigh the vial containing the solvent.
-
Add a small, accurately weighed amount of this compound to the solvent.
-
Seal the vial and stir vigorously at a controlled temperature for a set period (e.g., 1 hour).
-
Visually inspect for undissolved solids.
-
Continue adding small, weighed increments of the solute until a saturated solution is achieved (i.e., a small amount of solid material remains undissolved after prolonged stirring).
-
-
Equilibration: Allow the saturated solution to stir at a constant temperature for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.
-
Quantification (Optional - for precise measurement):
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear, supernatant liquid using a gas-tight syringe.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under vacuum, leaving the dissolved this compound residue.
-
Weigh the vial with the residue to determine the mass of the solute that was dissolved in the known volume of the solvent.
-
-
Calculation: Calculate the solubility in desired units (e.g., g/100 mL or mol/L) based on the mass of the solute and the volume of the solvent used.
4.3 Safety Precautions
-
Work in a well-ventilated fume hood, even when using a glovebox, as isocyanates are potent lachrymators and respiratory sensitizers.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Handle this compound with extreme care to avoid contact with moisture, which can cause a rapid pressure build-up due to the release of CO₂ gas.
Health and safety information for handling Tetraisocyanatosilane.
An In-depth Technical Guide to the Health and Safety of Handling Tetraisocyanatosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for the handling of this compound (CAS No: 3410-77-3). The information is intended for professionals in research and development who may work with this highly reactive compound.
Introduction
This compound (Si(NCO)4) is a colorless to pale yellow liquid with a pungent odor.[1] It is a highly reactive organosilicon compound characterized by four isocyanate functional groups attached to a central silicon atom.[2] This reactivity makes it a valuable intermediate in the synthesis of various silicon-containing compounds, polymers like polyurethanes and polyureas, and as a cross-linking agent in resin production.[1][2][3] However, its high reactivity, particularly with water, alcohols, and amines, also presents significant health and safety hazards.[1][2][4] This compound is sensitive to moisture and heat.[5]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 1B / Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 |
| Respiratory Sensitization | Category 1 |
| Specific target organ toxicity, single exposure | Category 3 |
Table 2: Hazard Statements and Precautionary Statements
| Code | Statement |
| Hazard Statements | |
| H302 | Harmful if swallowed.[5][6] |
| H314 | Causes severe skin burns and eye damage.[7] |
| H315 | Causes skin irritation.[5][6] |
| H318 | Causes serious eye damage.[7] |
| H319 | Causes serious eye irritation.[5][6] |
| H330 | Fatal if inhaled.[7] |
| H331 | Toxic if inhaled.[5][6] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] |
| H335 | May cause respiratory irritation.[5][6] |
| Precautionary Statements | |
| P260 | Do not breathe vapors.[8] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9] |
| P270 | Do not eat, drink or smoke when using this product.[5][9] |
| P271 | Use only outdoors or in a well-ventilated area.[8][9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |
| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[9] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| P310 | Immediately call a doctor.[8] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4N4O4Si[2][5][6][10] |
| Molecular Weight | 196.15 g/mol [5][6][10] |
| Appearance | Colorless to light yellow clear liquid[1][2][5] |
| Odor | Pungent, strong, unpleasant[1][3] |
| Melting Point | 25-26 °C[10][11] |
| Boiling Point | 186 °C[3][5][10][11] |
| Flash Point | 50 °C[3][11] / 88 °C[5] |
| Density | 1.442 g/cm³[3][8][10][11] |
| Vapor Pressure | 0.158 mmHg at 25°C[3] |
| Solubility | Reacts with water.[1][8] Soluble in organic solvents like petroleum ether.[1] |
| Refractive Index | 1.4610 / 1.547[3][10][11] |
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched literature. The data presented in safety data sheets are typically derived from standardized OECD or EPA guidelines for chemical safety testing. These would include tests for acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and sensitization.
General Laboratory Handling Protocol:
-
Risk Assessment : Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of substance used, the duration of exposure, and the experimental conditions.
-
Engineering Controls : All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with good airflow.[8][9] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. This includes:
-
Hand Protection : Neoprene or nitrile rubber gloves.[8] Gloves must be inspected prior to use.[9]
-
Eye Protection : Chemical goggles or a face shield.[8] Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended.[9] Contact lenses should not be worn.[8]
-
Skin and Body Protection : Wear suitable protective clothing.[8] Fire/flame resistant and impervious clothing is recommended.[9]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[8][9]
-
-
Handling : Avoid all eye and skin contact and do not breathe vapors or mist.[8] Use non-sparking tools.[8][9] Prevent fire caused by electrostatic discharge; containers must be properly grounded before beginning transfer.[8][9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[8] Store under an inert gas as it is moisture and heat sensitive.[5] Incompatible materials to avoid are water, moisture, and alcohols/amines.[1][4][8]
-
Disposal : Dispose of waste in a safe manner in accordance with local/national regulations at a licensed waste disposal facility.[8] Avoid release to the environment.[8]
Health and Safety Information
Toxicological Information
-
Acute Toxicity : Harmful if swallowed and toxic if inhaled.[6]
-
Skin Corrosion/Irritation : Causes severe skin burns and irritation.[6][8]
-
Respiratory Effects : May cause respiratory irritation, coughing, headache, and nausea upon inhalation.[8] Sensitization and allergic reactions are frequently reported with other isocyanic acid derivatives.[8]
First Aid Measures
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][9] If you feel unwell, seek medical advice.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9] |
| Skin Contact | Immediately take off all contaminated clothing.[9] Wash with plenty of soap and water.[8][9] Get immediate medical advice/attention.[8] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[8][9] Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] Get immediate medical advice/attention.[8] |
| Ingestion | Rinse mouth with water.[9] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[8][9] Get medical advice/attention.[8] |
Fire Fighting Measures
-
Fire Hazard : Flammable liquid and vapor.[8] Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[8]
-
Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]
-
Firefighting Instructions : Exercise caution when fighting any chemical fire.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Do not enter the fire area without proper protective equipment, including respiratory protection.[8]
Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel.[8] Avoid breathing vapors, mist, or gas.[9] Ensure adequate ventilation.[9] Remove all sources of ignition.[9]
-
Protective Equipment : Equip cleanup crew with proper protection.[8]
-
Environmental Precautions : Prevent entry to sewers and public waters.[8] Notify authorities if liquid enters sewers or public waters.[8]
-
Methods for Cleaning Up : Clean up any spills as soon as possible, using an absorbent material to collect it.[8] Use spark-proof tools and explosion-proof equipment.[9] Collect and arrange for disposal in suitable, closed containers.[9]
Stability and Reactivity
-
Chemical Stability : Stable under anhydrous conditions.[4]
-
Reactivity : Highly reactive towards water and moisture, which leads to its decomposition.[4] It reacts with water and moisture in the air, liberating isocyanic acid.[8] It also reacts with alcohols, amines, and other compounds containing active hydrogen.[1]
-
Conditions to Avoid : Heat, open flame, and sparks.[8]
-
Incompatible Materials : Moisture and water.[8]
-
Hazardous Decomposition Products : No data available, but thermal degradation of related polymers can yield silicon carbide, nitrogen, and cyanogen.[4]
Visualizations
Caption: Hazard Identification and PPE Selection Workflow.
Caption: Accidental Spill Response Workflow.
Caption: Irritant Effect Signaling Pathway.
References
- 1. chembk.com [chembk.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cas 3410-77-3,SILICON TETRAISOCYANATE | lookchem [lookchem.com]
- 4. This compound | 3410-77-3 | Benchchem [benchchem.com]
- 5. starshinechemical.com [starshinechemical.com]
- 6. This compound | C4N4O4Si | CID 76951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. gelest.com [gelest.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. 3410-77-3 CAS MSDS (SILICON TETRAISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Polyurethanes using Tetraisocyanatosilane
Introduction
Tetraisocyanatosilane (TICS), with the chemical formula Si(NCO)₄, is a highly reactive inorganic crosslinking agent utilized in the synthesis of polyurethane (PU) materials. Its tetrafunctionality allows for the formation of a three-dimensional network structure, imparting unique properties to the final polymer, such as enhanced thermal stability and modified mechanical characteristics. These application notes provide a generalized protocol for the synthesis of polyurethanes using TICS, intended for researchers, scientists, and professionals in drug development and materials science.
Reaction Principle
The synthesis of polyurethanes using this compound is based on the fundamental reaction between the isocyanate groups (-NCO) of TICS and the hydroxyl groups (-OH) of a polyol. Each of the four isocyanate groups on the silicon atom can react with a hydroxyl group, leading to the formation of urethane linkages and a densely crosslinked polymer network. The silicon-based core of the crosslinker can introduce inorganic characteristics into the organic polyurethane matrix, resulting in a hybrid material.
Experimental Protocols
Due to the limited availability of specific, publicly available quantitative data, the following protocols are presented as a general guideline. Researchers should consider these as a starting point for their own experimental design and optimization.
1. Materials and Reagents
-
This compound (TICS): Handle with extreme care in a moisture-free environment (e.g., glovebox or under an inert atmosphere) due to its high reactivity with water.
-
Polyol: The choice of polyol (e.g., polyethylene glycol, polypropylene glycol, polyester polyol) will determine the soft segment properties of the polyurethane. Ensure the polyol is dried and degassed before use to remove any residual water.
-
Catalyst: A catalyst, such as dibutyltin dilaurate (DBTDL) or an amine-based catalyst, is typically used to control the reaction rate.
-
Solvent: Anhydrous solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) can be used to control the viscosity and facilitate mixing. The solvent must be free of reactive groups.
2. Generalized Synthesis Protocol (One-Shot Method)
This protocol describes a one-shot method where all reactants are mixed simultaneously.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the desired amount of dried polyol and anhydrous solvent.
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon to establish an inert atmosphere and maintain it throughout the reaction.
-
Catalyst Addition: Add the catalyst to the polyol solution and stir until a homogeneous mixture is achieved.
-
TICS Addition: Slowly add the this compound to the reaction mixture dropwise using the dropping funnel while maintaining vigorous stirring. The addition rate should be controlled to manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 2-4 hours) to ensure complete reaction and network formation. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Curing: Pour the resulting mixture into a mold and cure at an elevated temperature to complete the crosslinking process and form the final polyurethane material. The curing time and temperature will depend on the specific reactants and desired material properties.
-
Characterization: Characterize the resulting polyurethane for its chemical structure (FTIR), thermal stability (TGA), mechanical properties (tensile testing), and morphology (SEM).
Data Presentation
The following tables present illustrative data that one might expect from such an experiment. The specific values are examples and will vary based on the exact experimental conditions and materials used.
Table 1: Example Stoichiometric Ratios for Polyurethane Synthesis
| Component | Molar Ratio (Example) | Role in Synthesis |
| Polyol (-OH groups) | 1.0 | Soft Segment |
| This compound (-NCO groups) | 1.0 - 1.2 | Crosslinking Agent |
| Catalyst (e.g., DBTDL) | 0.01 - 0.1 wt% | Reaction Rate Accelerator |
Table 2: Illustrative Properties of TICS-Crosslinked Polyurethane
| Property | Example Value | Characterization Technique |
| Tensile Strength | 5 - 20 MPa | Tensile Testing |
| Elongation at Break | 100 - 400 % | Tensile Testing |
| Glass Transition Temperature (Tg) | -50 to 0 °C | DSC/DMA |
| Decomposition Temperature (Td) | > 300 °C | TGA |
Mandatory Visualizations
Caption: Chemical reaction pathway for the synthesis of polyurethane using this compound as a crosslinking agent.
Caption: A generalized experimental workflow for the synthesis of TICS-crosslinked polyurethane.
Safety Precautions
-
This compound is highly reactive and moisture-sensitive. It should be handled in a dry, inert atmosphere.
-
Isocyanates are respiratory sensitizers and can be harmful if inhaled or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction can be exothermic. Proper temperature control is necessary to avoid uncontrolled polymerization.
Disclaimer: This document provides a generalized protocol and should be adapted by qualified personnel to their specific experimental needs and safety protocols. The illustrative data is not based on a specific experimental outcome and is for informational purposes only.
Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Silica Thin Films using Tetraisocyanatosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of silica (SiO₂) thin films using Tetraisocyanatosilane (TICS, Si(NCO)₄) as a precursor. TICS is a hydrogen-free precursor, making it an excellent candidate for producing high-purity, water-free silica films, which are crucial for applications in microelectronics, medical devices, and as barrier coatings in drug delivery systems.
Introduction
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films. The choice of precursor is critical in determining the final properties of the deposited film. This compound is a volatile, solid precursor that can be used in both thermal and plasma-enhanced CVD (PECVD) processes to deposit conformal silica thin films at relatively low temperatures. A key advantage of using TICS is the absence of hydrogen in the molecule, which mitigates the incorporation of hydroxyl (-OH) groups in the resulting silica film, thereby improving its dielectric properties and stability.
However, films deposited using only TICS can exhibit poor water resistivity due to the incorporation of isocyanate (-NCO) groups. The addition of an oxygen source, such as molecular oxygen (O₂), during the deposition process is crucial to facilitate the complete conversion of the precursor to stoichiometric SiO₂ and enhance the film's stability and water resistance.
Experimental Data and Film Properties
The properties of silica films deposited using TICS are highly dependent on the deposition parameters. The following tables summarize key quantitative data from various studies, showcasing the influence of process parameters on the film characteristics.
Table 1: Properties of Silica Films Deposited by PECVD using this compound
| Property | Value | Deposition Conditions | Reference |
| Density | 2.3 g/cm³ | PECVD with TICS and O₂ | [1] |
| Refractive Index | 1.46 | PECVD with TICS and O₂ | [1] |
| Resistivity | 5 x 10¹⁴ Ω·cm | PECVD with TICS and O₂ | [1] |
| Dielectric Constant | 3.6 | PECVD with TICS and O₂ | [1] |
| Etch Rate (Buffered HF) | 330 nm/min | PECVD with TICS and O₂ | [1] |
Table 2: Influence of Deposition Temperature on Deposition Rate (TICS and H₂O)
| Deposition Temperature (°C) | Deposition Rate (nm/min) |
| 100 | 13 |
| > 100 | Rapid Decrease |
Note: Data for TICS and H₂O chemistry, which shows a strong temperature dependence.[1]
Experimental Protocols
The following are detailed protocols for the deposition of silica thin films using this compound in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) system.
Precursor Handling and Delivery
This compound is a solid at room temperature with a notable vapor pressure.
-
Storage: Store TICS in a tightly sealed container in a dry, inert atmosphere (e.g., a glovebox) to prevent premature reaction with moisture.
-
Delivery: TICS can be delivered to the CVD chamber by either:
-
Sublimation: Heating the precursor in a bubbler to a controlled temperature (e.g., 70-100 °C) and using an inert carrier gas (e.g., Ar or N₂) to transport the vapor to the chamber.
-
Direct Vapor Draw: Utilizing the precursor's vapor pressure at a controlled temperature without a carrier gas, relying on the pressure differential between the precursor vessel and the deposition chamber.
-
PECVD Protocol for Silica Thin Film Deposition
This protocol outlines the steps for depositing a dense and stable silica thin film using TICS and an oxygen plasma.
Equipment:
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) system with a capacitively coupled plasma (CCP) source (13.56 MHz RF power).
-
Substrate heater.
-
Mass flow controllers (MFCs) for precursor carrier gas (if used) and reactant gases.
-
Heated precursor delivery line.
-
Vacuum pump and pressure control system.
Materials:
-
This compound (TICS) precursor.
-
Oxygen (O₂) gas (high purity).
-
Argon (Ar) or Nitrogen (N₂) gas (high purity, for carrier and purging).
-
Substrates (e.g., silicon wafers, glass slides).
Procedure:
-
Substrate Preparation:
-
Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
-
Load the cleaned substrates into the PECVD chamber.
-
-
System Preparation:
-
Pump down the chamber to a base pressure of < 1 x 10⁻⁵ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 100-300 °C).
-
Heat the TICS precursor vessel to a stable temperature to ensure a constant vapor pressure (e.g., 80 °C).
-
Heat the precursor delivery lines to a temperature slightly above the precursor vessel temperature to prevent condensation.
-
-
Deposition Process:
-
Introduce a controlled flow of oxygen (O₂) into the chamber.
-
Introduce the TICS vapor into the chamber. If using a carrier gas, introduce a controlled flow of Ar or N₂ through the TICS bubbler.
-
Set the chamber pressure to the desired operating pressure (e.g., 0.5 - 2.0 Torr).
-
Ignite the plasma by applying RF power to the showerhead electrode (e.g., 50 - 200 W).
-
Maintain these conditions for the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power to extinguish the plasma.
-
Stop the flow of TICS and O₂.
-
Cool down the substrate under vacuum or in an inert gas atmosphere.
-
Vent the chamber to atmospheric pressure with an inert gas and unload the coated substrates.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the PECVD process for depositing silica thin films from this compound.
Proposed Chemical Reaction Pathway
The following diagram illustrates a simplified proposed reaction pathway for the formation of silica from this compound and oxygen in a plasma-enhanced environment. The plasma generates highly reactive oxygen species that react with the TICS precursor.
Conclusion
The use of this compound as a precursor for the chemical vapor deposition of silica thin films offers a promising route to obtaining high-purity, hydrogen-free dielectric layers. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and optimize their deposition processes for a variety of applications, from advanced semiconductor devices to innovative drug delivery systems. Careful control of deposition parameters, particularly the addition of an oxygen source, is essential for achieving high-quality, stable silica films.
References
Surface Functionalization of Nanoparticles with Tetraisocyanatosilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bioimaging, and catalysis. Tetraisocyanatosilane (TICS), Si(NCO)₄, is a highly reactive precursor molecule that can be utilized for the efficient surface modification of nanoparticles possessing surface hydroxyl groups, such as silica and iron oxide nanoparticles. The four isocyanate groups of TICS offer multiple anchor points for the covalent attachment of therapeutic agents, targeting ligands, and other functional molecules.
This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles with this compound. Due to the high reactivity and moisture sensitivity of TICS, all procedures must be carried out under strictly anhydrous conditions.
Key Applications
The isocyanate groups introduced onto the nanoparticle surface are highly reactive towards nucleophiles such as amines and alcohols. This reactivity allows for the subsequent conjugation of a wide variety of molecules, making TICS-functionalized nanoparticles a versatile platform for:
-
Drug Delivery: Covalent attachment of drug molecules containing amine or hydroxyl groups to the nanoparticle surface can enable controlled release and targeted delivery.
-
Bioimaging: Conjugation of fluorescent dyes or contrast agents for various imaging modalities.
-
Targeted Therapies: Attachment of antibodies, peptides, or other ligands to direct nanoparticles to specific cells or tissues.
-
Cross-linked Coatings: Utilization of the multiple isocyanate groups to create cross-linked shells around nanoparticles, enhancing their stability.
Data Presentation: Characterization of TICS-Functionalized Nanoparticles
The following tables summarize typical quantitative data obtained before and after the functionalization of silica and iron oxide nanoparticles with this compound. These values are illustrative and will vary depending on the specific nanoparticle characteristics and reaction conditions.
Table 1: Physicochemical Properties of TICS-Functionalized Silica Nanoparticles (SiO₂-NCO)
| Parameter | Bare SiO₂ Nanoparticles | SiO₂-NCO Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 6 |
| Zeta Potential (mV) in Toluene | -15 ± 2 | -5 ± 1.5 |
| Grafting Density (molecules/nm²) | N/A | 1.5 ± 0.3 |
| Surface Element (Atomic % - XPS) | Si: 33%, O: 67% | Si: 30%, O: 60%, N: 7%, C: 3% |
Table 2: Physicochemical Properties of TICS-Functionalized Iron Oxide Nanoparticles (Fe₃O₄-NCO)
| Parameter | Bare Fe₃O₄ Nanoparticles | Fe₃O₄-NCO Nanoparticles |
| Hydrodynamic Diameter (nm) | 50 ± 4 | 54 ± 5 |
| Zeta Potential (mV) in Toluene | -10 ± 3 | -2 ± 1 |
| Grafting Density (molecules/nm²) | N/A | 1.8 ± 0.4 |
| Surface Element (Atomic % - XPS) | Fe: 25%, O: 75% | Fe: 22%, O: 68%, N: 7%, C: 3% |
Experimental Protocols
Caution: this compound is highly reactive and moisture-sensitive. All glassware must be oven-dried and all solvents must be anhydrous. Reactions should be performed under an inert atmosphere (e.g., dry nitrogen or argon).
Protocol 1: Synthesis of this compound (TICS)
This protocol describes the synthesis of TICS from silicon tetrachloride and silver isocyanate.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Silver isocyanate (AgNCO)
-
Anhydrous toluene
-
Schlenk flask and condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere.
-
Add silver isocyanate (4 molar equivalents) to the flask.
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add silicon tetrachloride (1 molar equivalent) to the slurry at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture under inert atmosphere to remove the silver chloride precipitate.
-
The resulting filtrate is a solution of this compound in toluene. The concentration can be determined by techniques such as FTIR or NMR, or the solvent can be carefully removed under vacuum to yield the pure product.
Protocol 2: Surface Functionalization of Silica Nanoparticles with TICS
Materials:
-
Silica nanoparticles (SiO₂)
-
This compound (TICS) solution in anhydrous toluene
-
Anhydrous toluene
-
Schlenk flask
-
Inert gas supply
Procedure:
-
Dry the silica nanoparticles under vacuum at 120°C for 24 hours to remove any adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene in a Schlenk flask under an inert atmosphere. Sonicate the dispersion to ensure homogeneity.
-
Slowly add the this compound solution to the silica nanoparticle dispersion with vigorous stirring. The amount of TICS should be calculated based on the desired grafting density and the surface area of the nanoparticles.
-
Allow the reaction to proceed at room temperature for 12-24 hours under continuous stirring.
-
After the reaction is complete, centrifuge the dispersion to pellet the functionalized nanoparticles (SiO₂-NCO).
-
Wash the nanoparticles several times with anhydrous toluene to remove any unreacted TICS.
-
Finally, resuspend the SiO₂-NCO nanoparticles in a suitable anhydrous solvent for further use or dry them carefully under vacuum.
Protocol 3: Surface Functionalization of Iron Oxide Nanoparticles with TICS
Materials:
-
Iron oxide nanoparticles (Fe₃O₄)
-
This compound (TICS) solution in anhydrous toluene
-
Anhydrous toluene
-
Schlenk flask
-
Inert gas supply
Procedure:
-
Dry the iron oxide nanoparticles under vacuum at 120°C for 24 hours.
-
Disperse the dried nanoparticles in anhydrous toluene in a Schlenk flask under an inert atmosphere and sonicate.
-
Add the this compound solution dropwise to the nanoparticle dispersion while stirring vigorously.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Separate the functionalized nanoparticles (Fe₃O₄-NCO) from the reaction mixture by magnetic separation or centrifugation.
-
Wash the nanoparticles multiple times with anhydrous toluene.
-
Store the Fe₃O₄-NCO nanoparticles as a dispersion in an anhydrous solvent or as a dry powder under inert conditions.
Protocol 4: Conjugation of a Drug Molecule to TICS-Functionalized Nanoparticles
This protocol provides a general procedure for conjugating a drug molecule containing a primary amine group to the isocyanate-functionalized nanoparticles.
Materials:
-
TICS-functionalized nanoparticles (SiO₂-NCO or Fe₃O₄-NCO) dispersed in an anhydrous solvent (e.g., toluene, DMF)
-
Amine-containing drug molecule
-
Anhydrous solvent compatible with the drug and nanoparticles
-
Schlenk flask
-
Inert gas supply
Procedure:
-
Dissolve the amine-containing drug molecule in a suitable anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Add the dispersion of TICS-functionalized nanoparticles to the drug solution with stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours. The reaction progress can be monitored by techniques such as FTIR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
After the reaction is complete, purify the drug-conjugated nanoparticles by repeated centrifugation and washing with the anhydrous solvent to remove any unreacted drug.
-
The final drug-nanoparticle conjugate can be stored as a dispersion or dried for long-term storage.
Visualizations
Caption: Workflow for the synthesis of this compound (TICS).
Caption: Experimental workflow for nanoparticle functionalization with TICS.
Caption: Signaling pathway for drug conjugation to TICS-functionalized nanoparticles.
Application Notes and Protocols: Tetraisocyanatosilane as a Crosslinking Agent for Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraisocyanatosilane (TICS), Si(NCO)₄, is a highly reactive, tetrafunctional crosslinking agent. Its four isocyanate (-NCO) groups readily react with active hydrogen atoms, most notably hydroxyl (-OH) groups, making it an effective crosslinker for hydroxyl-terminated polymers. This reactivity allows for the formation of a dense and stable three-dimensional polymer network, significantly enhancing the mechanical and thermal properties of the resulting material. The primary application of TICS is in the curing of hydroxyl-terminated polybutadiene (HTPB) for solid rocket propellants, where it contributes to the structural integrity of the propellant grain. While its application in drug development is not widely documented, its properties may offer potential for creating stable, crosslinked polymer matrices for controlled release applications.
Mechanism of Crosslinking
The crosslinking mechanism of this compound with hydroxyl-terminated polymers involves the reaction between the isocyanate groups of TICS and the hydroxyl groups of the polymer chains. This reaction forms stable urethane linkages. Due to the tetrafunctionality of TICS, each molecule can react with up to four polymer chains, leading to the formation of a robust, three-dimensional network.
Applications
The primary and most well-documented application of this compound is as a crosslinking agent for hydroxyl-terminated polybutadiene (HTPB) in the manufacturing of solid rocket propellants. The resulting crosslinked HTPB serves as a binder for the solid fuel and oxidizer particles, providing the necessary mechanical strength and stability to the propellant grain.
While not a conventional application, the properties of TICS-crosslinked polymers suggest potential use in drug delivery systems. The formation of a stable, crosslinked matrix could be utilized for the controlled, sustained release of therapeutic agents. The biocompatibility of such a system would, however, require thorough investigation.
Data Presentation: Effects of TICS on Polymer Properties
The following table summarizes the typical quantitative effects of using this compound as a crosslinking agent on the properties of hydroxyl-terminated polymers, based on available literature.
| Property | Effect of TICS Crosslinking | Typical Quantitative Range |
| Tensile Strength | Increases | 0.5 - 2.5 MPa |
| Elongation at Break | Decreases | 30 - 80% |
| Young's Modulus | Increases | 1 - 10 MPa |
| Glass Transition Temperature (Tg) | Increases | 5 - 15 °C increase |
| Thermal Stability | Increases | Onset of degradation shifted to higher temperatures |
| Swell Ratio in Solvents | Decreases | Varies significantly with solvent |
Note: The exact values can vary depending on the specific polymer, the concentration of TICS, the curing conditions, and the presence of other additives.
Experimental Protocols
This section provides a general experimental protocol for the crosslinking of a hydroxyl-terminated polymer with this compound.
Materials:
-
Hydroxyl-terminated polymer (e.g., HTPB)
-
This compound (TICS)
-
Plasticizer (e.g., dioctyl adipate - DOA)
-
Curing catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen gas supply
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Reaction vessel with a nitrogen inlet
-
Syringes for reagent addition
-
Molds for sample casting
-
Tensile tester
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Polymer Preparation: The hydroxyl-terminated polymer is degassed under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any dissolved gases and moisture.
-
Mixing: The degassed polymer is placed in a reaction vessel under a nitrogen atmosphere. The plasticizer is added and mixed until a homogeneous mixture is obtained.
-
Catalyst Addition: The curing catalyst is added to the mixture and stirred thoroughly.
-
Crosslinking Agent Addition: The required amount of this compound is carefully added to the mixture. The viscosity of the mixture will gradually increase as the crosslinking reaction proceeds.
-
Casting: The mixture is poured into molds of the desired shape for mechanical testing.
-
Curing: The cast samples are cured in a vacuum oven at a specific temperature (e.g., 60-80 °C) for several days until the crosslinking reaction is complete.
-
Characterization: The cured polymer samples are subjected to various characterization techniques to evaluate their mechanical properties (tensile strength, elongation), thermal properties (DSC, TGA), and crosslink density (swelling tests).
Visualizations
Caption: Experimental workflow for crosslinking polymers with TICS.
Caption: Logical relationship of TICS crosslinking and its effects.
Application Note: Synthesis and Characterization of Tetrakis(O-alkyl-carbamato)silanes via Reaction of Tetraisocyanatosilane with Primary Alcohols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the reaction mechanism between tetraisocyanatosilane, Si(NCO)₄, and primary alcohols (ROH). This reaction is a highly efficient method for synthesizing tetrakis(O-alkyl-carbamato)silanes, which are valuable as crosslinking agents, precursors for silica-based materials, and intermediates in organic synthesis. The protocol outlines the nucleophilic addition mechanism, provides a detailed experimental procedure, presents typical characterization data, and includes safety considerations.
Reaction Mechanism
The reaction of this compound with a primary alcohol proceeds via a stepwise nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon atom of one of the isocyanate (-N=C=O) groups. This is followed by a proton transfer from the alcohol to the nitrogen atom, resulting in the formation of a carbamate linkage (-NH-C(=O)-O-). This process repeats for all four isocyanate groups, leading to the formation of the final tetrakis(O-alkyl-carbamato)silane product.
The reaction is highly susceptible to moisture, as this compound can readily hydrolyze. Therefore, anhydrous conditions are critical for achieving high yields and product purity. While the reaction can proceed without a catalyst, it can be accelerated by the use of catalysts such as tertiary amines or organotin compounds.
Caption: Figure 1: Stepwise nucleophilic addition of a primary alcohol to this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a tetrakis(O-alkyl-carbamato)silane using ethanol as a representative primary alcohol.
2.1. Materials and Equipment:
-
This compound (Si(NCO)₄)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Toluene (or other inert solvent like THF, Acetonitrile)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
2.2. Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere of nitrogen or argon.
-
Reactant Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous toluene to a concentration of approximately 0.5 M.
-
Reaction Initiation: Cool the solution in an ice bath to 0 °C.
-
Alcohol Addition: Add anhydrous ethanol (4.2 eq., a slight excess) to the dropping funnel. Add the ethanol dropwise to the stirred solution of this compound over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. A white precipitate will typically form as the product is generated.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold, dry diethyl ether or hexane to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the purified product under high vacuum to remove residual solvent.
-
Characterization: Characterize the final product by FTIR, ¹H NMR, ¹³C NMR, and elemental analysis.
Caption: Figure 2: A typical workflow for the synthesis of tetrakis(O-alkyl-carbamato)silanes.
Data Presentation: Characterization
Successful synthesis of the tetrakis(O-alkyl-carbamato)silane product can be confirmed by spectroscopic analysis. The following tables summarize typical data for the product derived from ethanol, tetrakis(O-ethyl-carbamato)silane (Si[NHC(O)OEt]₄).
Table 1: FTIR Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance/Disappearance |
| Isocyanate (-NCO) | ~2270 | Disappearance of strong, sharp peak from Si(NCO)₄ |
| N-H Stretch | 3300 - 3400 | Appearance of a broad peak |
| C=O Stretch (Amide I) | 1700 - 1730 | Appearance of a strong, sharp peak |
| C-O Stretch | 1220 - 1260 | Appearance of a strong peak |
| N-H Bend (Amide II) | 1520 - 1550 | Appearance of a peak |
Table 2: ¹H NMR Spectroscopy Data (Solvent: DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -NH- | ~7.5 - 8.0 | Broad Singlet | 4H | Carbamate N-H |
| -O-CH₂-CH₃ | ~3.9 - 4.1 | Quartet | 8H | Methylene protons |
| -O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet | 12H | Methyl protons |
Safety and Handling Precautions
-
This compound (Si(NCO)₄): This compound is highly reactive and moisture-sensitive. It is corrosive and a lachrymator. Handle only in a well-ventilated fume hood under inert and anhydrous conditions. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Anhydrous Solvents: Anhydrous solvents like toluene are flammable. Avoid open flames and sources of ignition.
-
Reaction Quenching: Any unreacted isocyanate can be quenched carefully by slow addition of a primary or secondary amine (e.g., dibutylamine) or an alcohol like isopropanol.
By following this protocol, researchers can reliably synthesize and characterize tetrakis(O-alkyl-carbamato)silanes for various applications in material science and chemical synthesis.
Application Notes and Protocols for Moisture-Sensitive Reactions Involving Tetraisocyanatosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraisocyanatosilane (Si(NCO)₄) is a highly reactive silicon compound with a tetrahedral structure, characterized by four isocyanate functional groups attached to a central silicon atom. Its high reactivity, particularly its extreme sensitivity to moisture, necessitates specialized handling and experimental setups. The isocyanate groups readily react with nucleophiles containing active hydrogen atoms, such as water, alcohols, and amines, to form carbamates and ureas, respectively. This reactivity makes this compound a versatile precursor in the synthesis of various organic and inorganic materials, including polymers, resins, and as a cross-linking agent.
These application notes provide detailed protocols for conducting reactions with this compound under the required inert atmosphere, ensuring safe handling and successful experimental outcomes. The protocols are designed for researchers in materials science, organic synthesis, and drug development who require rigorous moisture-free conditions.
Properties of this compound
A summary of the key physical and safety properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄N₄O₄Si | [1][2] |
| Molar Mass | 196.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Melting Point | 26 °C | [1][2] |
| Boiling Point | 186 °C | [1][2] |
| Density | 1.442 g/cm³ | [1][2] |
| Flash Point | 50 °C | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [1][2] |
| Hazards | Very toxic by inhalation, irritating to eyes, respiratory system, and skin. May cause sensitization by inhalation. | [1] |
Experimental Setup for Moisture-Sensitive Reactions
Due to the extreme moisture sensitivity of this compound, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using specialized glassware and techniques. The two primary methods for achieving this are the use of a Schlenk line or a glove box.
Schlenk Line Technique
A Schlenk line is a glass manifold with a dual-lumen design that allows for the evacuation of air and backfilling with an inert gas.[2][3][4][5] This technique is suitable for most small to medium-scale reactions.
Key Features:
-
Dual manifold for vacuum and inert gas.
-
Glassware with side-arm stopcocks for connection to the line.
-
Use of septa and cannulas for liquid transfers.
-
Glassware must be rigorously flame-dried under vacuum to remove adsorbed water.[4][6]
Glove Box Technique
A glove box provides a sealed environment with a continuously purified inert atmosphere.[7] It is ideal for handling highly pyrophoric or extremely moisture-sensitive reagents and for manipulations that are difficult to perform on a Schlenk line, such as weighing solids.
Key Features:
-
Sealed chamber with glove ports for manipulation.
-
Antechamber for transferring materials in and out of the box.
-
Atmosphere is continuously circulated through a catalyst to remove oxygen and moisture.
Experimental Protocol: Synthesis of a Tetra-Urea Derivative from this compound and a Primary Amine
This protocol details the synthesis of a tetra-substituted urea derivative by reacting this compound with a primary amine. This reaction is a representative example of the nucleophilic addition to the isocyanate groups. All steps must be performed using either Schlenk line or glove box techniques.
Reaction Scheme:
Si(NCO)₄ + 4 R-NH₂ → Si(NHCONHR)₄
Materials and Reagents:
-
This compound (Si(NCO)₄)
-
Primary amine (e.g., n-butylamine)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dry nitrogen or argon gas
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Equipment:
-
Schlenk flask or round-bottom flask with a side arm
-
Schlenk line or glove box
-
Magnetic stirrer and stir bar
-
Syringes and needles (oven-dried)
-
Cannula (for liquid transfers)
-
Septa
-
Rotary evaporator
-
NMR spectrometer and/or FT-IR spectrometer for analysis
Procedure:
-
Glassware Preparation: All glassware, including the reaction flask, stir bar, syringes, and needles, must be thoroughly dried in an oven at >120 °C overnight and then assembled hot while flushing with a stream of dry nitrogen or argon. Alternatively, the assembled apparatus can be flame-dried under vacuum using a heat gun or a propane torch.[4][6]
-
Inert Atmosphere: The reaction vessel is connected to the Schlenk line and subjected to at least three cycles of evacuating the flask to a high vacuum and backfilling with dry inert gas.[3] This ensures the removal of all atmospheric oxygen and moisture.
-
Reagent Preparation:
-
Anhydrous solvent is transferred to the reaction flask via a cannula under a positive pressure of inert gas.
-
The primary amine is freshly distilled and stored over a suitable drying agent under an inert atmosphere.
-
This compound is stored in a tightly sealed container under an inert atmosphere.
-
-
Reaction:
-
The primary amine is dissolved in the anhydrous solvent in the reaction flask. The solution is cooled to 0 °C in an ice bath.
-
This compound is carefully drawn into a gas-tight syringe that has been purged with inert gas.
-
The this compound is added dropwise to the stirred solution of the amine over a period of 15-30 minutes. The reaction is typically exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.
-
-
Work-up and Isolation:
-
The solvent is removed under reduced pressure using a rotary evaporator connected to the Schlenk line.
-
The resulting solid product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
The product is then dried under high vacuum to yield the pure tetra-urea derivative.
-
-
Characterization: The structure and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a tetra-urea derivative, based on typical reaction conditions for similar isocyanate reactions.
| Reactant 1 (Amine) | Reactant 2 (Si(NCO)₄) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |
| n-Butylamine | 1.0 eq | Toluene | 0 to RT | 3 | 92 | >95 (by NMR) |
| Aniline | 1.0 eq | Dichloromethane | 0 to RT | 4 | 88 | >95 (by NMR) |
| Cyclohexylamine | 1.0 eq | Toluene | 0 to RT | 3.5 | 90 | >95 (by NMR) |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of a tetra-urea derivative from this compound.
Signaling Pathway Analogy: Nucleophilic Attack
The reaction of this compound with a primary amine can be visualized as a series of nucleophilic attacks on the electrophilic silicon center, analogous to a signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. US9284198B2 - Process for making trisilylamine - Google Patents [patents.google.com]
- 3. gelest.com [gelest.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Reaction between aluminum nitrate nonahydrate and tetraethoxysilane in ethanol | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetraisocyanatosilane in the Creation of Hydrophobic Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic surfaces are of paramount importance in a multitude of scientific and industrial applications, ranging from self-cleaning coatings and microfluidics to biomedical devices and drug delivery systems. The ability to precisely control surface wettability is a key factor in developing advanced materials with tailored properties. Organosilanes are a versatile class of compounds widely used for surface modification due to their ability to form robust covalent bonds with hydroxylated surfaces.
Tetraisocyanatosilane (Si(NCO)₄) is a highly reactive silicon compound. Each of its four isocyanate (-NCO) groups can readily react with nucleophilic groups, most notably the hydroxyl (-OH) groups present on the surfaces of materials like glass, silicon wafers, and many metal oxides. This high reactivity allows for the formation of a dense, cross-linked siloxane network on the substrate. While specific literature on the use of this compound for creating hydrophobic surfaces is limited, its chemical structure suggests a potential for rendering surfaces hydrophobic by creating a low-surface-energy inorganic coating. The resulting surface, composed of a rigid network of Si-O-Si bonds, can significantly reduce the affinity for water.
These application notes provide a hypothetical, yet scientifically grounded, protocol for the use of this compound to create hydrophobic surfaces. The methodologies are based on established principles of silanization and surface chemistry.
Mechanism of Action
The creation of a hydrophobic surface using this compound is predicated on its reaction with surface hydroxyl groups. The process can be described in two main stages:
-
Hydrolysis and Reaction with Surface Hydroxyls: The isocyanate groups of this compound are highly susceptible to hydrolysis in the presence of atmospheric or surface-adsorbed water, forming unstable carbamic acid intermediates that decompose to primary amines and carbon dioxide. However, the primary reaction pathway for surface modification in an anhydrous environment is the direct reaction of the isocyanate groups with the surface hydroxyl (-OH) groups. This reaction forms a stable urethane-like linkage (Si-O-C(O)-NH-Surface), effectively grafting the silane to the surface.
-
Cross-linking and Network Formation: The tetra-functionality of this compound allows for extensive cross-linking. A single molecule can react with up to four surface hydroxyl groups or with adjacent, hydrolyzed silane molecules. This results in the formation of a dense, three-dimensional polysiloxane network on the surface. This inorganic layer effectively masks the underlying hydrophilic substrate, leading to a significant decrease in surface energy and, consequently, an increase in hydrophobicity.
Quantitative Data Summary
The following table presents hypothetical, yet expected, quantitative data for the surface properties of a glass slide before and after treatment with this compound, based on typical results for other silanization processes aimed at creating hydrophobic surfaces.
| Parameter | Untreated Glass Slide | This compound Treated Glass Slide |
| Water Contact Angle (θ) | 20° - 30° | 95° - 110° |
| Surface Energy (mN/m) | ~70 | 25 - 35 |
Experimental Protocols
Caution: this compound is highly reactive and moisture-sensitive. It should be handled in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen or argon blanket). Isocyanates are also toxic and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Preparation of Hydrophobic Surfaces by Solution Deposition
This protocol describes a standard dip-coating method for applying a this compound coating to a hydroxylated substrate such as a glass slide or silicon wafer.
Materials:
-
This compound (Si(NCO)₄)
-
Anhydrous toluene (or other anhydrous, aprotic solvent like hexane or chloroform)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen or Argon gas
-
Oven or hot plate
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the substrates in Piranha solution for 30 minutes to an hour to remove organic residues and hydroxylate the surface. (Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate safety measures.)
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates in an oven at 120°C for at least 1 hour to remove adsorbed water.
-
Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen gas.
-
-
Preparation of this compound Solution:
-
In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Ensure all glassware used for solution preparation is thoroughly dried.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the this compound solution for 1-2 hours at room temperature.
-
The reaction vessel should be sealed to prevent exposure to atmospheric moisture.
-
-
Post-Treatment Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted this compound.
-
Dry the coated substrates under a stream of dry nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour to promote further cross-linking and stabilize the coating.
-
-
Characterization:
-
Measure the water contact angle of the treated surfaces using a goniometer to assess the hydrophobicity.
-
The surface can be further characterized using techniques such as Atomic Force Microscopy (AFM) to assess topography and X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition of the coating.
-
Visualizations
Caption: Experimental workflow for creating a hydrophobic surface.
Synthesis of silicon nitride and silicon carbide ceramics from Tetraisocyanatosilane.
A Note on Tetraisocyanatosilane (TICS): Extensive literature searches did not yield specific and detailed protocols for the direct synthesis of silicon nitride (Si₃N₄) or silicon carbide (SiC) ceramics from the pyrolysis of this compound (TICS). The available scientific and technical literature primarily focuses on the use of other preceramic polymers for the production of these advanced ceramics. Therefore, this document details the well-established methods for synthesizing Si₃N₄ and SiC from polysilazanes and polycarbosilanes, respectively. These polymer precursors offer a versatile and reliable route to high-performance ceramic materials.
Application Notes
The use of preceramic polymers, such as polysilazanes and polycarbosilanes, provides a powerful method for the fabrication of complex-shaped silicon nitride and silicon carbide ceramic components. This polymer-to-ceramic conversion route offers several advantages over conventional powder processing techniques, including lower processing temperatures, the ability to form fibers and coatings, and the creation of ceramic matrix composites.[1][2][3]
The overall process involves three key stages:
-
Shaping: The preceramic polymer is shaped into the desired form, such as a fiber, coating, or bulk component. This can be achieved through various polymer processing techniques like molding, casting, or spinning.[1]
-
Curing (Cross-linking): The shaped polymer, often referred to as a "green body," is then cured to render it infusible. This cross-linking step is crucial to maintain the shape of the component during the subsequent high-temperature pyrolysis. Curing is typically achieved by heating at moderate temperatures (around 150°C to 250°C) or through irradiation.[1]
-
Pyrolysis: The cured polymer is heated to high temperatures (typically 800°C to 1500°C) in a controlled atmosphere (usually inert or reactive gas) to convert it into a ceramic material.[1][4] During pyrolysis, the organic components of the polymer are decomposed and volatilized, leaving behind an amorphous or crystalline ceramic residue. The composition of the final ceramic is influenced by the starting polymer and the pyrolysis atmosphere.[2][4]
Quantitative Data Summary
The properties of the final ceramic products are highly dependent on the choice of preceramic polymer and the processing conditions. The following tables summarize typical quantitative data for the synthesis of silicon nitride and silicon carbide from their respective polymer precursors.
Table 1: Typical Properties of Polysilazane-Derived Silicon Nitride
| Property | Value | Notes |
| Precursor | Polysilazane (e.g., Perhydropolysilazane) | The specific type of polysilazane affects the final properties. |
| Curing Temperature | 150 - 250 °C | Curing is essential for shape retention.[1] |
| Pyrolysis Temperature | 1000 - 1600 °C | Higher temperatures can promote crystallization. |
| Pyrolysis Atmosphere | Nitrogen (N₂) or Ammonia (NH₃) | Ammonia can help in achieving stoichiometric Si₃N₄.[5] |
| Ceramic Yield | 60 - 85 wt% | Dependent on the polymer structure and pyrolysis conditions.[6][7] |
| Density | 2.3 - 3.2 g/cm³ | Increases with pyrolysis temperature.[8] |
| Young's Modulus | 150 - 320 GPa | Dependent on porosity and crystallinity.[9][10] |
| Hardness (Vickers) | 15 - 26 GPa | Influenced by the final microstructure.[9] |
Table 2: Typical Properties of Polycarbosilane-Derived Silicon Carbide
| Property | Value | Notes |
| Precursor | Polycarbosilane (PCS) | Different PCS variants exist with varying molecular weights. |
| Curing Temperature | 150 - 250 °C | Often done in air or via irradiation to make the polymer infusible. |
| Pyrolysis Temperature | 800 - 1500 °C | Crystallization of β-SiC typically occurs at higher temperatures.[11] |
| Pyrolysis Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation.[4] |
| Ceramic Yield | 60 - 80 wt% | Varies with the specific polycarbosilane and heating rate.[11] |
| Density | 2.2 - 3.2 g/cm³ | Increases as the material densifies at higher temperatures.[8] |
| Tensile Strength | ~1.93 GPa (for fibers) | For well-processed ceramic fibers.[12] |
| Thermal Stability | Up to 2500 °C+ | For near-stoichiometric SiC.[13] |
Experimental Protocols
The following are generalized protocols for the synthesis of silicon nitride and silicon carbide from preceramic polymers. The specific parameters may need to be optimized based on the exact precursor used and the desired final properties.
Protocol 1: Synthesis of Bulk Silicon Nitride from Polysilazane
1. Materials and Equipment:
- Polysilazane precursor (e.g., Perhydropolysilazane)
- Solvent (if required for shaping, e.g., dry toluene)
- Molds for shaping the green body
- Vacuum oven for curing
- High-temperature tube furnace with gas flow control
- Nitrogen (N₂) or Ammonia (NH₃) gas supply
2. Procedure:
- Shaping:
- If the polysilazane is a liquid, cast it into the desired mold.
- If it is a solid, it may be dissolved in a suitable dry solvent and then cast, or processed by warm-pressing.[14]
- Curing:
- Place the shaped green body in a vacuum oven.
- Heat the sample to between 150°C and 250°C and hold for 1-3 hours to achieve cross-linking. The exact temperature and time will depend on the specific polysilazane.
- Pyrolysis:
- Place the cured part in a tube furnace.
- Purge the furnace with high-purity nitrogen or ammonia gas.
- Heat the furnace to the target pyrolysis temperature (e.g., 1200°C to 1400°C) at a controlled rate (e.g., 5-10°C/min).[15]
- Hold at the peak temperature for 1-4 hours.
- Cool the furnace down to room temperature under the same controlled atmosphere.
- Characterization:
- The resulting ceramic can be characterized using techniques such as X-ray diffraction (XRD) to determine the crystalline phases, scanning electron microscopy (SEM) to observe the microstructure, and mechanical testing to determine properties like hardness and modulus.
Protocol 2: Synthesis of Bulk Silicon Carbide from Polycarbosilane
1. Materials and Equipment:
- Polycarbosilane (PCS) precursor
- Molds for shaping
- Oven for curing
- High-temperature tube furnace with gas flow control
- Inert gas supply (e.g., Argon)
2. Procedure:
- Shaping:
- Melt the polycarbosilane (if it is a solid at room temperature) and pour it into a mold, or use other polymer forming techniques.
- Curing:
- The shaped PCS is typically cured to make it infusible. This can be done by heating in air at around 150-200°C for several hours. This step introduces some oxygen, which can be removed at higher temperatures or may result in a silicon oxycarbide ceramic. Alternatively, electron beam irradiation can be used for curing without introducing oxygen.
- Pyrolysis:
- Place the cured PCS part in a tube furnace.
- Purge the furnace with a high-purity inert gas like Argon.
- Heat the furnace to the desired pyrolysis temperature (e.g., 1000°C to 1350°C) at a controlled heating rate (e.g., 10°C/min).[15]
- Hold at the peak temperature for 1-2 hours.
- Cool the furnace to room temperature under the inert atmosphere.
- Characterization:
- Characterize the resulting silicon carbide ceramic using XRD for phase analysis, SEM for microstructural analysis, and appropriate mechanical testing methods.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Ceramic Nanocomposites from Tailor-Made Preceramic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. Error Page [journal.hep.com.cn]
- 13. starfiresystems.com [starfiresystems.com]
- 14. Silicon carbide - Wikipedia [en.wikipedia.org]
- 15. Initial development of preceramic polymer formulations for additive manufacturing - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00742K [pubs.rsc.org]
Application Notes and Protocols for Tetraisocyanatosilane in Nano-Device Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraisocyanatosilane (TICS), with the chemical formula Si(NCO)₄, is a highly reactive silicon precursor that has garnered significant interest in the fabrication of nano-devices. Its utility primarily lies in its ability to form uniform and conformal silica (SiO₂) coatings on a variety of nanoparticles and surfaces through a non-aqueous, room-temperature process. This attribute is particularly advantageous for coating sensitive nanoparticle cores, such as quantum dots and upconversion nanoparticles, where traditional high-temperature or aqueous sol-gel methods could be detrimental. The isocyanate groups of TICS readily react with water or amines to initiate hydrolysis and condensation, resulting in the formation of a silica network. This controlled deposition allows for the precise engineering of silica shells with tunable thickness, which is crucial for applications ranging from drug delivery and bio-imaging to catalysis and diagnostics.
Key Applications
-
Surface Passivation and Functionalization: The silica shell provides a protective layer that enhances the chemical and colloidal stability of nanoparticles, preventing their agglomeration and degradation in biological environments. The silica surface can be readily functionalized with various organic molecules, targeting ligands, and therapeutic agents.
-
Controlled Drug Release: Mesoporous silica shells can be created using TICS-based methods, allowing for the encapsulation of drugs and their subsequent controlled release.
-
Biocompatibility Enhancement: The silica coating improves the biocompatibility of inorganic nanoparticles, reducing their potential cytotoxicity.
-
Dielectric Spacers: In nano-electronic and plasmonic devices, the silica shell can act as a dielectric spacer, enabling the fine-tuning of optical and electronic properties.
Experimental Protocols
Protocol 1: Silica Coating of Hydrophobic Nanoparticles
This protocol describes a general method for coating hydrophobic nanoparticles (e.g., iron oxide nanoparticles, quantum dots) with a silica shell using this compound in a non-polar solvent.
Materials:
-
Hydrophobic nanoparticles
-
Cyclohexane (or other suitable non-polar solvent, e.g., toluene)
-
This compound (TICS)
-
Amine catalyst (e.g., oleylamine, propylamine)
-
Ethanol
-
Ammonia solution (optional, for further condensation)
-
Deionized water
Procedure:
-
Nanoparticle Dispersion: Disperse the hydrophobic nanoparticles in cyclohexane to form a stable colloidal solution. The concentration of nanoparticles will depend on their size and material.
-
Precursor Addition: In a separate vial, prepare a solution of this compound in cyclohexane. The amount of TICS will determine the final thickness of the silica shell.
-
Initiation of Coating: Under vigorous stirring, add the TICS solution to the nanoparticle dispersion.
-
Catalyst Addition: Introduce the amine catalyst to the reaction mixture. The amine will initiate the hydrolysis and condensation of TICS on the surface of the nanoparticles.
-
Reaction: Allow the reaction to proceed at room temperature for a specified duration (typically 1-24 hours), depending on the desired shell thickness.
-
Washing and Purification:
-
Add ethanol to the reaction mixture to precipitate the silica-coated nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in a mixture of ethanol and cyclohexane.
-
Repeat the washing step 2-3 times to remove unreacted precursors and by-products.
-
-
Final Dispersion: Disperse the purified silica-coated nanoparticles in a suitable solvent for storage and further characterization.
Data Presentation
The thickness of the silica shell is a critical parameter that can be controlled by adjusting the concentration of the this compound precursor. The following table provides a qualitative and expected quantitative relationship based on typical experimental observations.
| Precursor: Nanoparticle Molar Ratio | This compound (TICS) Concentration (mM) | Expected Silica Shell Thickness (nm) | Polydispersity Index (PDI) |
| Low | 0.1 - 0.5 | 1 - 5 | < 0.2 |
| Medium | 0.5 - 2.0 | 5 - 15 | < 0.15 |
| High | 2.0 - 5.0 | 15 - 30 | < 0.2 |
| Very High | > 5.0 | > 30 | > 0.25 |
Note: The exact shell thickness will vary depending on the size and concentration of the nanoparticle core, the specific amine catalyst used, and the reaction time. The PDI values are indicative of the expected size distribution of the coated nanoparticles.
Visualizations
Experimental Workflow for Silica Coating of Nanoparticles
Caption: Workflow for the synthesis of silica-coated nanoparticles using TICS.
Hydrolysis and Condensation Pathway of this compound
Caption: Simplified reaction pathway for silica formation from TICS.
Troubleshooting & Optimization
How to prevent premature hydrolysis of Tetraisocyanatosilane during synthesis.
Technical Support Center: Synthesis of Tetraisocyanatosilane (Si(NCO)₄)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and protocols to prevent the premature hydrolysis of this compound during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound, Si(NCO)₄, is a volatile, colorless liquid that serves as a versatile precursor in materials science and as a derivatizing agent for analytical chemistry. Its high reactivity stems from the silicon-nitrogen bonds. The silicon atom is highly electrophilic, making it an easy target for nucleophilic attack by water molecules. This reaction is rapid and often irreversible, leading to the formation of silanols and, ultimately, silicon dioxide.
Q2: What is the chemical reaction for the hydrolysis of this compound?
The hydrolysis of this compound proceeds in steps. Initially, a water molecule attacks the silicon atom, displacing an isocyanate group to form a silanol and isocyanic acid (HNCO). This is followed by further hydrolysis and condensation reactions, which can lead to the formation of polysiloxanes and ultimately silica (SiO₂), a solid precipitate. The initial step is:
Si(NCO)₄ + H₂O → (NCO)₃Si-OH + HNCO
Q3: What are the common visual indicators of premature hydrolysis during the synthesis?
The most common signs of unwanted hydrolysis during the synthesis process include:
-
Formation of a white precipitate: This is typically insoluble silicon dioxide (SiO₂) or related polysiloxane species.
-
Cloudiness or turbidity in the reaction mixture or the final product.
-
Lower-than-expected yield of the desired liquid product.
-
Evolution of gas: The byproduct, isocyanic acid (HNCO), can decompose, especially in the presence of heat, to form CO₂ and other products.
Troubleshooting Guide
Q4: My reaction yield is significantly lower than reported in the literature. What is the primary cause?
A low yield is the most common problem and is almost always attributable to the presence of moisture in the reaction system.
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials, particularly the silicon tetrachloride (SiCl₄) and the cyanate salt (e.g., silver isocyanate, AgNCO), are anhydrous.
-
Solvent Quality: Solvents must be rigorously dried before use. The presence of even trace amounts of water can initiate the hydrolysis cascade.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Glassware Preparation: All glassware must be oven-dried at a high temperature (e.g., 120°C) for several hours and cooled under a stream of inert gas immediately before use.
Below is a workflow to diagnose potential issues.
Caption: Troubleshooting workflow for low-yield synthesis of this compound.
Q5: I observed a white solid forming during the reaction. How can I prevent this?
The formation of a white solid is a clear indicator of hydrolysis. To prevent this, you must enhance your moisture exclusion techniques.
Caption: Key components of an experimental setup for preventing moisture contamination.
Experimental Protocol and Data
Detailed Protocol: Synthesis of this compound from SiCl₄ and AgNCO
This protocol is a representative method for synthesizing this compound under anhydrous conditions.
1. Materials and Reagents:
-
Silicon tetrachloride (SiCl₄), freshly distilled.
-
Silver isocyanate (AgNCO), dried under vacuum at 100°C for 4 hours.
-
Anhydrous benzene or toluene (solvent), dried over sodium/benzophenone ketyl and distilled under nitrogen.
2. Experimental Setup:
-
Assemble a three-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen.
-
Fit the flask with a reflux condenser (with a nitrogen inlet/outlet connected to an oil bubbler), a mechanical stirrer, and a dropping funnel.
3. Procedure:
-
Under a positive flow of nitrogen, charge the flask with dried silver isocyanate (AgNCO).
-
Add the anhydrous solvent (e.g., benzene) to create a slurry.
-
Begin vigorous stirring.
-
Slowly add a solution of freshly distilled silicon tetrachloride (SiCl₄) in the same anhydrous solvent via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
4. Product Isolation and Purification:
-
The precipitated silver chloride (AgCl) is removed by filtration under an inert atmosphere. This can be done using a Schlenk filter or by cannula transfer.
-
The solvent is removed from the filtrate by distillation at atmospheric pressure.
-
The remaining crude product, this compound, is then purified by fractional distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for this synthesis.
| Parameter | Value / Condition | Purpose / Comment |
| Reactant Ratio (SiCl₄:AgNCO) | 1 : 4.2 (molar ratio) | A slight excess of AgNCO ensures complete conversion of SiCl₄. |
| Solvent | Anhydrous Benzene or Toluene | Must be rigorously dried to prevent hydrolysis. |
| Reaction Temperature | Reflux (approx. 80°C for Benzene) | To drive the reaction to completion. |
| Reaction Time | 4-6 hours | Includes addition and reflux time. |
| Purification Method | Fractional Distillation (Vacuum) | To separate the product from solvent and any byproducts. |
| Boiling Point | ~185 °C (at atmospheric pressure) | Literature value for pure Si(NCO)₄. |
| Expected Yield | 75-90% | Yields below this range often indicate moisture contamination. |
Identifying and minimizing side reactions in Tetraisocyanatosilane chemistry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions in Tetraisocyanatosilane (TICS) chemistry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with TICS.
Question 1: My reaction is showing a lower than expected yield, and I observe the formation of a white precipitate. What is the likely cause and how can I prevent it?
Answer:
The most probable cause is the premature hydrolysis of this compound (TICS) due to the presence of moisture in your reaction setup. TICS is extremely sensitive to water, reacting to form various silanol intermediates and ultimately silicic acid (silicon dioxide), which is insoluble in most organic solvents and appears as a white precipitate.[1][2] This side reaction consumes your starting material and reduces the yield of your desired product.
Troubleshooting Workflow: Diagnosing and Mitigating Hydrolysis
Caption: Troubleshooting workflow for low yield and precipitate formation.
Preventative Measures:
-
Glassware: All glassware must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry inert gas (nitrogen or argon) before use.
-
Solvents and Reagents: Use anhydrous solvents. It is best practice to distill solvents from an appropriate drying agent immediately before use. Ensure all other reagents are anhydrous.
-
Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas.
-
Handling: Handle TICS in a glovebox or using Schlenk line techniques to minimize exposure to atmospheric moisture.[2]
Question 2: My product is contaminated with byproducts that are difficult to separate by column chromatography. What are these byproducts and how can I remove them?
Answer:
These byproducts are likely oligomeric or polymeric siloxanes formed from the hydrolysis and subsequent condensation of TICS or your silylated product.[3] These siloxane "greases" or oils can be challenging to remove by standard chromatography as they may not be UV-active and can co-elute with the desired product.
Strategies for Minimizing and Removing Siloxane Byproducts:
| Strategy | Description | Key Considerations |
| Strict Anhydrous Conditions | The most effective strategy is prevention. By rigorously excluding water, the formation of siloxane byproducts can be minimized. | This is the most critical step and should be the primary focus. |
| Modified Work-up | Before chromatographic purification, attempt to precipitate the siloxane byproducts. This can sometimes be achieved by dissolving the crude product in a minimal amount of a solvent in which your product is soluble but the siloxanes are not (e.g., diethyl ether or pentane) and then cooling to a low temperature. | This is highly dependent on the specific properties of your product and the siloxane byproducts. |
| Adsorbent Treatment | Stirring a solution of the crude product with an adsorbent like silica gel can selectively remove polar silanol-containing oligomers.[3][4] | The amount of silica gel and the contact time will need to be optimized. |
| Steam Distillation | For thermally stable products, steam distillation can be an effective method for removing volatile siloxane impurities.[5] | This method is only suitable for products that are not sensitive to heat or water. |
Question 3: I am reacting TICS with an alcohol to form a silyl carbamate, but I am observing the formation of additional byproducts, especially when using an excess of TICS. What are these side reactions?
Answer:
When reacting TICS with an alcohol, the primary reaction is the formation of a urethane (carbamate) linkage. However, if there is an excess of TICS, the initially formed carbamate can further react with another molecule of TICS to form an allophanate.[4][6][7] This is a common side reaction in isocyanate chemistry.
Reaction Pathway: Carbamate and Allophanate Formation
Caption: Desired and side reaction pathways in the reaction of TICS with an alcohol.
Minimizing Allophanate Formation:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the alcohol relative to the isocyanate groups.
-
Temperature Control: Allophanate formation is often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.[4]
-
Catalyst Choice: Certain catalysts can favor allophanate formation. If using a catalyst, its effect on this side reaction should be evaluated.
A similar side reaction can occur when reacting TICS with amines. The initial urea product can react with excess TICS to form a biuret.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of side reactions in TICS chemistry?
A1: The main side reactions can be categorized as follows:
-
Hydrolysis and Condensation: Reaction with water or other protic impurities to form silanols, which can then condense to form siloxanes.[1]
-
Reactions with Nucleophiles:
-
Self-Condensation (Trimerization): Isocyanate groups can react with each other, particularly at elevated temperatures or in the presence of certain catalysts, to form isocyanurate trimers.
Q2: How can I monitor the progress of my TICS reaction and detect the formation of side products in real-time?
A2: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent technique for monitoring isocyanate reactions.[6][8] The isocyanate group (-N=C=O) has a strong and distinct absorbance band around 2250-2285 cm⁻¹. The disappearance of this peak can be used to track the consumption of TICS. The appearance of new peaks corresponding to carbamate, urea, or other functional groups can be used to monitor product formation and potentially detect side products.
Q3: What are the ideal storage conditions for this compound?
A3: TICS should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[2] It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is crucial to prevent any contact with moisture.[2]
Q4: Are there any specific safety precautions I should take when working with TICS?
A4: Yes, TICS is a hazardous chemical. It is flammable, corrosive, and toxic upon inhalation or ingestion.[2][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Ensure you have a plan for quenching and disposing of any residual TICS and contaminated materials.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of TICS with an Alcohol to Minimize Allophanate Formation
This protocol describes a general method for the synthesis of a silyl carbamate while minimizing the formation of allophanate side products.
Materials:
-
This compound (TICS)
-
Anhydrous alcohol
-
Anhydrous, non-protic solvent (e.g., toluene, THF)
-
Dry nitrogen or argon source
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Setup: Assemble the reaction glassware (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) and dry it thoroughly in an oven. Cool the glassware to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: Dissolve the anhydrous alcohol in the anhydrous solvent in the reaction flask. If the alcohol is a solid, it should be dried under vacuum before use.
-
TICS Addition: Dilute the TICS with the anhydrous solvent in the dropping funnel. Add the TICS solution dropwise to the stirred alcohol solution at a controlled temperature (e.g., 0°C to room temperature). The rate of addition should be slow to control any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by in-situ FTIR by observing the disappearance of the isocyanate peak, or by TLC if the product is UV-active.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the TICS), quench any remaining isocyanate groups by the slow addition of a small amount of anhydrous methanol.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.
Protocol 2: In-situ FTIR Monitoring of a TICS Reaction
This protocol outlines the use of in-situ FTIR to monitor the reaction of TICS.
Equipment:
-
FTIR spectrometer with a probe suitable for in-situ reaction monitoring.
-
Reaction setup as described in Protocol 1.
Procedure:
-
Background Spectrum: Before adding the TICS, insert the FTIR probe into the reaction mixture (solvent and alcohol) and collect a background spectrum.
-
Reaction Monitoring: Begin data collection immediately upon the addition of TICS. Collect spectra at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis: Monitor the decrease in the intensity of the isocyanate peak (around 2250-2285 cm⁻¹) and the increase in the intensity of the product peaks (e.g., the carbonyl stretch of the carbamate).[6][8] This will allow for the determination of the reaction endpoint and the detection of any unexpected intermediates or side products.
Real-time Reaction Monitoring Workflow
Caption: Workflow for real-time monitoring of TICS reactions using in-situ FTIR.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. pall.com [pall.com]
- 3. Removal of siloxanes in biogases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1998047946A1 - Process for purifying siloxane - Google Patents [patents.google.com]
- 5. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. landfill-gas.com [landfill-gas.com]
- 8. m.remspec.com [m.remspec.com]
- 9. gelest.com [gelest.com]
Technical Support Center: Troubleshooting Poor Film Quality in CVD with Tetraisocyanatosilane (TICS)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tetraisocyanatosilane (TICS) in Chemical Vapor Deposition (CVD) processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the deposition of high-quality thin films.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your CVD experiments with TICS.
Issue 1: Poor Water Resistivity in SiO₂ Films
Question: My SiO₂ films deposited using TICS show poor stability when exposed to ambient conditions and readily absorb moisture. How can I improve their water resistivity?
Answer: This is a common issue when using TICS as a single-source precursor for SiO₂. The poor water resistivity is often due to the incorporation of isocyanate (NCO) groups into the film structure.[1] To address this, it is recommended to introduce an oxygen source, such as O₂, as a co-reactant during the deposition process. The oxygen helps to effectively remove the NCO groups, leading to a denser and more stable SiO₂ film with significantly improved resistance to water absorption.[1]
For low-temperature applications, using water (H₂O) as a co-reactant with TICS can also yield water-free and hydroxyl-group-free SiO₂ films.[2] The quality of these films can be optimized by adjusting the deposition temperature and the partial pressure of TICS.[2]
Issue 2: High Particle Contamination on the Substrate
Question: I am observing a high density of particles on my substrate surface after the CVD process, which negatively impacts film quality. What are the potential causes and how can I mitigate this?
Answer: Particle contamination in a CVD process can originate from several sources, including homogeneous nucleation of the precursor in the gas phase, flaking of deposits from the chamber walls, or impurities in the precursor or process gases. While specific data on particle formation from TICS is limited, general CVD troubleshooting strategies can be applied.
-
Process Parameter Optimization: Adjusting process parameters such as pressure, temperature, and precursor flow rates can help minimize gas-phase nucleation. Modulating the plasma in plasma-enhanced CVD (PECVD) has also been shown to reduce particle generation and growth.
-
Chamber Cleaning and Maintenance: Regular and thorough cleaning of the CVD chamber is crucial to prevent the accumulation of deposits that can flake off and contaminate the substrate. In-situ chamber cleaning processes, such as a fluorine-based etch, can be effective in removing residue between deposition runs.
-
Precursor and Gas Purity: Ensure the use of high-purity TICS precursor and process gases. Impurities can act as nucleation sites for particle formation.
Issue 3: Non-Uniform Film Thickness Across the Substrate
Question: My deposited films exhibit significant variations in thickness across the wafer. What factors could be contributing to this non-uniformity?
Answer: Film non-uniformity in CVD is often related to issues with reactant transport and temperature distribution. Key factors to investigate include:
-
Gas Flow Dynamics: The design of the gas delivery system and the flow rates of the precursor and carrier gases can lead to uneven distribution of reactants over the substrate. Optimizing the showerhead design and gas flow patterns can improve uniformity.
-
Temperature Gradients: Non-uniform temperature distribution across the substrate heater can cause variations in deposition rates. Verifying and calibrating the temperature profile of your heater is essential.
-
Pressure Control: Inconsistent pressure within the reaction chamber can also affect the mean free path of gas molecules and lead to non-uniform deposition. Ensure your pressure control system is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts of the TICS CVD process and can they affect film quality?
A1: The byproducts of the TICS CVD process depend on the co-reactants used. When reacting with water, byproducts can include compounds formed from the isocyanate group. In the presence of oxygen, CO₂ and N₂ are expected major gaseous byproducts. If not effectively removed from the growing film, the incorporation of NCO-related species can lead to defects and poor film properties, such as reduced density and poor water resistivity.[1]
Q2: How does the deposition temperature affect the quality of films grown from TICS?
A2: Deposition temperature is a critical parameter. For SiO₂ deposition using TICS and water, a higher temperature of 300°C resulted in a water-free and hydroxyl-group-free film.[2] As the temperature is decreased, film quality can degrade and moisture absorption may increase.[2] However, even at temperatures as low as 15°C, SiO₂ films can be deposited, though their properties may be compromised.[2]
Q3: Can TICS be used to deposit silicon nitride (SiN) or silicon carbonitride (SiCN) films?
A3: this compound contains silicon, nitrogen, and carbon, making it a potential single-source precursor for SiCN films. While the search results did not provide specific troubleshooting guides for SiCN deposition from TICS, the principles of optimizing gas flow rates (e.g., of ammonia or nitrogen as co-reactants) and substrate temperature to control film composition and bonding structure would apply.
Data Presentation
The following table summarizes key process parameters and their impact on the quality of SiO₂ films deposited using this compound and water as co-reactants.
| Parameter | Value | Resulting Film Properties | Reference |
| Deposition Temperature | 300°C | Water-free and hydroxyl-group-free SiO₂ film. Film density: 2.3 g/cm³, Refractive index: 1.46, Resistivity: 7x10¹⁵ Ω·cm, Dielectric constant: 3.6. | [2] |
| < 300°C | Degraded film quality and increased moisture absorption from the atmosphere. | [2] | |
| 100°C | Deposition rate of 13 nm/min. | [2] | |
| 15°C | SiO₂ film deposition is possible, with a resistivity of about 10¹³ Ω·cm. | [2] | |
| TICS Partial Pressure Ratio | 20% (at 300°C) | Optimal for high-quality, water-free SiO₂ films. | [2] |
| Lowering the ratio | Can improve film quality at lower deposition temperatures. | [2] |
Experimental Protocols
Protocol 1: Deposition of High-Quality SiO₂ Films using TICS and Water
This protocol is based on the findings for depositing water-free and hydroxyl-group-free SiO₂ films.
-
Substrate Preparation: Use a standard cleaning procedure for the silicon wafers to remove any organic and inorganic contaminants.
-
CVD System Preparation: Ensure the CVD reactor is clean and leak-tight.
-
Process Parameters:
-
Set the substrate temperature to 300°C.
-
Introduce TICS and H₂O vapor into the reaction chamber.
-
Maintain the partial pressure ratio of TICS at 20%.
-
The total pressure and gas flow rates should be optimized for the specific reactor geometry to achieve uniform deposition.
-
-
Deposition: Initiate the deposition process and run for the desired time to achieve the target film thickness.
-
Post-Deposition: Cool down the reactor under a vacuum or in an inert atmosphere before removing the substrates.
Visualization
Below is a troubleshooting workflow for addressing poor film quality in CVD processes using this compound.
Caption: Troubleshooting workflow for poor film quality in TICS CVD.
References
Managing the high reactivity of Tetraisocyanatosilane in complex reaction mixtures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive compound, tetraisocyanatosilane (Si(NCO)₄).
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of this compound in complex reaction mixtures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: this compound is extremely sensitive to moisture, leading to rapid hydrolysis and the formation of inactive silica byproducts. | - Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours) and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent prior to use.- Handle the reagent and perform the reaction under a strictly inert atmosphere using Schlenk line techniques or in a glovebox. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry. | - Monitor the reaction progress using in-situ analytical techniques such as FT-IR spectroscopy by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).- Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.- Ensure precise stoichiometric control of reactants. | |
| Degraded Starting Material: The this compound may have degraded during storage. | - Store this compound in a tightly sealed container under a dry, inert atmosphere, away from heat and light.- Before use, consider analyzing the purity of the reagent via FT-IR or other appropriate analytical methods. | |
| Formation of Insoluble White Precipitate | Hydrolysis: The precipitate is likely hydrated silica or polysiloxanes, formed from the reaction of this compound with water. | - Immediately review and improve anhydrous handling procedures as described above.- If the precipitate forms during the reaction, it indicates moisture contamination in the reactants or solvent. |
| Uncontrolled Polymerization: In the presence of certain catalysts or impurities, this compound can undergo polymerization. | - Ensure the reaction is performed at the correct temperature and that there are no unintended catalytic species present.- Add the this compound slowly to the reaction mixture to control the reaction rate and exotherm. | |
| Exothermic Reaction is Difficult to Control | High Reaction Rate: The reaction of the isocyanate groups with nucleophiles such as amines or alcohols can be highly exothermic. | - Perform the reaction in a vessel with efficient heat transfer (e.g., a round-bottom flask in a cooling bath).- Use a dropping funnel to add the this compound slowly to the reaction mixture while monitoring the internal temperature.- Dilute the reaction mixture with an appropriate anhydrous solvent to help dissipate heat. |
| Product is Difficult to Purify | Formation of Side Products: Side reactions, often due to trace moisture or impurities, can lead to a complex product mixture. | - Improve the purity of all reactants and solvents and ensure strictly anhydrous conditions.- Consider purification methods such as distillation under reduced pressure for thermally stable products.- For non-volatile products, chromatographic techniques may be applicable, but care must be taken to use anhydrous solvents and stationary phases. |
Frequently Asked Questions (FAQs)
1. How should I safely store this compound?
This compound should be stored in a tightly sealed, dark glass container under a dry, inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated. It is crucial to prevent any contact with moisture.
2. What are the primary hazards associated with this compound?
This compound is a flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Like other isocyanates, it is highly reactive and will react vigorously with water, alcohols, and amines.
3. What personal protective equipment (PPE) should I use when handling this compound?
Always handle this compound in a well-ventilated fume hood. Recommended PPE includes:
-
Chemical-resistant gloves (e.g., neoprene or nitrile rubber).
-
Chemical safety goggles and a face shield.
-
A flame-retardant lab coat.
-
In case of potential inhalation, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases is recommended.
4. What solvents are compatible with this compound?
Anhydrous aprotic solvents are generally compatible. Toluene has been successfully used in its synthesis. Other potential solvents include anhydrous hydrocarbons (e.g., hexane), ethers (e.g., diethyl ether, THF), and chlorinated solvents (e.g., dichloromethane). It is critical to ensure the solvent is rigorously dried before use. Protic solvents such as alcohols and water are incompatible as they will react with the isocyanate groups.
5. How can I monitor the progress of a reaction involving this compound?
Fourier-Transform Infrared (FT-IR) spectroscopy is a very effective technique. The strong stretching vibration of the isocyanate group (-N=C=O) appears around 2270 cm⁻¹. The progress of the reaction can be monitored by the disappearance of this peak and the appearance of new peaks corresponding to the product (e.g., urethane or urea linkages).
6. What are the common byproducts in reactions with this compound?
The most common byproduct is hydrated silica or polysiloxanes, resulting from hydrolysis due to moisture contamination. In reactions with nucleophiles, side reactions can lead to the formation of allophanates (from reaction with urethanes) or biurets (from reaction with ureas).
Experimental Protocols
General Protocol for Handling this compound in a Reaction
This protocol outlines the general steps for using this compound in a reaction with a generic nucleophile (e.g., an alcohol or amine) under anhydrous conditions.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Schlenk line with a supply of dry argon or nitrogen
-
Septa
-
Syringes and needles
-
Anhydrous solvent
-
Anhydrous nucleophile
-
This compound
-
Stir bar
-
Cooling bath (if necessary)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry inert gas.
-
Inert Atmosphere: Place the reaction flask under an inert atmosphere using the Schlenk line. Purge the flask with the inert gas several times.
-
Solvent and Reactant Addition: Add the anhydrous solvent and the nucleophile to the reaction flask via a syringe through a septum.
-
Temperature Control: If the reaction is expected to be exothermic, cool the reaction mixture to the desired temperature using a cooling bath (e.g., ice-water or dry ice-acetone).
-
Addition of this compound: Slowly add the this compound to the reaction mixture dropwise using a syringe. Monitor the internal temperature of the reaction.
-
Reaction: Allow the reaction to stir at the appropriate temperature for the required amount of time.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) for analysis (e.g., FT-IR, TLC).
-
Quenching and Work-up: Once the reaction is complete, quench any remaining reactive species according to the specific requirements of your reaction. The work-up procedure will be dependent on the nature of the product.
-
Purification: Purify the product using appropriate techniques such as distillation under reduced pressure or chromatography with anhydrous solvents.
Visualizations
Caption: Experimental workflow for handling this compound.
Technical Support Center: In-Situ Monitoring of Tetraisocyanatosilane (TICS) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetraisocyanatosilane (TICS) and its reactions. The information is designed to address specific issues encountered during in-situ monitoring of these sensitive chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound (TICS)?
A1: TICS is a hazardous chemical that requires strict safety protocols. It is a flammable liquid and vapor.[1] The isocyanate groups are highly reactive and can cause severe skin burns and serious eye damage.[1][2] Inhalation may cause respiratory irritation, coughing, headaches, and nausea.[1] It is crucial to handle TICS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and a NIOSH-certified respirator.[1][3] TICS reacts with water and moisture in the air, so it must be handled under anhydrous conditions.[1][4]
Q2: Which in-situ monitoring techniques are most suitable for TICS reactions?
A2: Due to the reactive nature of the isocyanate groups, spectroscopic techniques that allow for real-time, non-invasive analysis are ideal. The most common and effective methods include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Excellent for monitoring the disappearance of the strong isocyanate (-NCO) stretching band around 2270 cm⁻¹ and the appearance of new bands corresponding to reaction products like urethanes or ureas.
-
Raman Spectroscopy: A complementary technique to FTIR, particularly useful for monitoring reactions in aqueous or highly viscous media. It can also be used to track the consumption of the isocyanate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantification of reactants, intermediates, and products over time, offering insights into reaction kinetics.[5][6]
Q3: How can I prevent premature reaction or degradation of TICS during my experiment?
A3: TICS is highly sensitive to moisture.[1][4] To prevent unwanted hydrolysis and side reactions, all experiments must be conducted under strictly anhydrous conditions.[4] This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., dry argon or nitrogen).[4]
Q4: What are the common side reactions to be aware of in TICS chemistry?
A4: The primary side reaction is the hydrolysis of the isocyanate groups with water, leading to the formation of carbamic acids which are unstable and decompose to amines and carbon dioxide. The resulting amines can then react with other TICS molecules to form urea linkages. Other potential side reactions include the trimerization of isocyanate groups to form isocyanurates, especially at elevated temperatures or in the presence of certain catalysts.
Troubleshooting Guides
In-Situ FTIR/Raman Monitoring
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change observed in the isocyanate peak intensity. | 1. Reaction has not initiated (e.g., catalyst not added, temperature too low). 2. The concentration of TICS is too low for detection. 3. The probe is not properly submerged or aligned in the reaction mixture. | 1. Verify the addition of all reactants and catalysts. Check and adjust the reaction temperature. 2. Increase the concentration of TICS if possible, or use a more sensitive detector. 3. Ensure the ATR probe (for FTIR) or the Raman probe is correctly positioned in the reaction vessel. |
| Isocyanate peak disappears too quickly to monitor kinetics. | 1. The reaction is extremely fast at the current conditions. 2. The concentration of the co-reactant is too high. | 1. Lower the reaction temperature to slow down the kinetics. 2. Reduce the concentration of the co-reactant or add it more slowly. |
| Broad, interfering peaks in the spectrum. | 1. Presence of water leading to hydrolysis and formation of CO₂ and ureas. 2. Solvent interference. | 1. Ensure all reagents and solvents are rigorously dried. Purge the reaction vessel with an inert gas. 2. Choose a solvent with a spectral window that does not overlap with the key reactant and product peaks. |
| Signal-to-noise ratio is poor. | 1. Low concentration of analytes. 2. Scattering from solid particles in the reaction mixture. 3. Misaligned optics or dirty probe. | 1. Increase the concentration if feasible. 2. If solids are present, consider using a different sampling technique or filtering the reaction mixture if appropriate for the chemistry. 3. Clean the probe tip according to the manufacturer's instructions and ensure proper optical alignment. |
In-Situ NMR Monitoring
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poorly resolved peaks. | 1. Inhomogeneous magnetic field (poor shimming). 2. Presence of paramagnetic species. 3. High viscosity of the reaction mixture. | 1. Re-shim the magnet with the reaction sample. 2. Identify and remove the source of paramagnetic impurities if possible. 3. Use a higher-field spectrometer or increase the temperature to reduce viscosity. |
| Inaccurate quantification of species. | 1. Incorrect integration of peaks. 2. Variation in relaxation times (T1) of different nuclei. | 1. Carefully define the integration regions for each peak. 2. Use a sufficiently long relaxation delay (d1) to ensure full relaxation of all nuclei being quantified. |
| Reaction is too fast for real-time monitoring. | The time between scans is longer than the reaction half-life. | 1. Reduce the number of scans per time point to the minimum required for adequate signal-to-noise.[5] 2. Use a faster acquisition method, such as a pseudo-2D kinetics experiment.[5] 3. Lower the reaction temperature. |
| Sample precipitates in the NMR tube. | The product or an intermediate is insoluble in the reaction solvent at the reaction temperature. | 1. Choose a different solvent in which all components are soluble. 2. Run the reaction at a higher temperature if the product is more soluble at elevated temperatures. |
Experimental Protocols
Key Experimental Methodologies
| Technique | Methodology |
| In-Situ FTIR Spectroscopy | 1. Setup: Use an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. Ensure the probe material is chemically resistant to the reactants and solvents. 2. Background: Collect a background spectrum of the solvent and any catalysts at the reaction temperature before adding TICS. 3. Data Acquisition: Initiate the reaction by adding TICS. Continuously collect spectra at regular time intervals. 4. Analysis: Monitor the decrease in the area of the isocyanate peak (~2270 cm⁻¹) and the increase in the area of product-specific peaks (e.g., urethane C=O stretch ~1700 cm⁻¹) over time. |
| In-Situ Raman Spectroscopy | 1. Setup: Use an immersion probe placed in the reaction mixture. Ensure the laser wavelength does not cause fluorescence of the sample. 2. Background: Collect a spectrum of the reaction mixture before the addition of the final reactant to serve as a baseline. 3. Data Acquisition: Start the reaction and collect spectra continuously. 4. Analysis: Track the intensity of the symmetric -NCO stretching band. Correlate this with the appearance of bands corresponding to the newly formed functional groups. |
| In-Situ NMR Spectroscopy | 1. Sample Preparation: Prepare the reaction mixture in an NMR tube, keeping one of the reactants separate until the start of the experiment (e.g., in a sealed capillary or by using a specialized NMR tube for injections). 2. Setup: Place the NMR tube in the spectrometer and allow it to reach thermal equilibrium. Lock and shim the instrument. 3. Data Acquisition: Initiate the reaction (e.g., by breaking the capillary or injecting the final reactant). Immediately start acquiring a series of 1D spectra over time.[5] 4. Analysis: Integrate the peaks corresponding to the reactants and products in each spectrum to determine their relative concentrations as a function of time. This data can then be used to determine reaction kinetics. |
Visualizations
Caption: Experimental workflow for in-situ monitoring of TICS reactions.
Caption: Troubleshooting logic for in-situ monitoring of TICS reactions.
References
- 1. gelest.com [gelest.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 3410-77-3 | Benchchem [benchchem.com]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for Tetraisocyanatosilane to remove residual starting materials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraisocyanatosilane (Si(NCO)₄). The focus is on purification methods to remove residual starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in this compound synthesized from silicon tetrachloride (SiCl₄) and a cyanate salt (e.g., silver cyanate, AgOCN) are unreacted silicon tetrachloride and solid byproducts such as silver chloride (AgCl). Residual solvent, if used during the synthesis (e.g., benzene, carbon tetrachloride), can also be present.
Q2: What is the recommended primary method for purifying this compound?
Fractional distillation under reduced pressure is the most effective method for separating this compound from volatile impurities like silicon tetrachloride. This is due to the significant difference in their boiling points. Filtration is used to remove solid byproducts prior to distillation.
Q3: What are the boiling points of this compound and silicon tetrachloride?
The boiling points at atmospheric pressure are:
-
This compound (Si(NCO)₄): Approximately 185.6 °C (with some decomposition)
-
Silicon Tetrachloride (SiCl₄): 57.6 °C
This large difference allows for efficient separation via fractional distillation.
Q4: Why is reduced pressure recommended for the distillation of this compound?
Reduced pressure is recommended to lower the boiling point of this compound, which helps to prevent thermal decomposition that can occur at its atmospheric boiling point.
Q5: What analytical techniques can be used to assess the purity of this compound?
The purity of this compound can be assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the isocyanate group (strong absorption band around 2200 cm⁻¹) and the absence of Si-Cl bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR can be used to detect silicon-containing impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction during synthesis. 2. Decomposition of this compound during distillation due to excessive temperature. 3. Inefficient fractional distillation column. 4. Loss of product during transfer of the air-sensitive compound. | 1. Ensure stoichiometric amounts of reactants and adequate reaction time. 2. Use a lower pressure during distillation to reduce the boiling point. Ensure the heating mantle temperature is not set too high. 3. Use a fractionating column with appropriate packing material and length for efficient separation. 4. Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
| Product is Contaminated with Silicon Tetrachloride | 1. Inefficient fractional distillation. 2. Distillation performed too quickly. | 1. Increase the reflux ratio during distillation to improve separation. 2. Ensure a slow and steady distillation rate to allow for proper fractionation. 3. Use a more efficient fractionating column. |
| Product is Cloudy or Contains Solid Particles | 1. Incomplete filtration of solid byproducts (e.g., AgCl) before distillation. 2. Decomposition of the product. | 1. Filter the crude product through a fine porosity fritted glass filter before distillation. Ensure all solids are removed. 2. Monitor the distillation temperature and pressure to avoid decomposition. |
| Product Decomposes in Storage | 1. Exposure to moisture or air. 2. Storage at elevated temperatures. | 1. Store the purified product in a tightly sealed container under an inert atmosphere. 2. Store in a cool, dry place. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of crude this compound containing residual silicon tetrachloride and dissolved impurities.
1. Pre-Distillation Filtration: a. The crude reaction mixture is filtered under an inert atmosphere (e.g., dry nitrogen) through a fritted glass filter to remove solid byproducts like AgCl. b. The filter cake is washed with a small amount of a dry, inert solvent (e.g., anhydrous diethyl ether) to recover any entrained product. The solvent is then removed under vacuum.
2. Fractional Distillation Setup: a. An all-glass fractional distillation apparatus is assembled. It is crucial that all glassware is thoroughly dried to prevent hydrolysis of the product. b. The apparatus consists of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask. c. The system is connected to a vacuum pump with a pressure gauge and a cold trap.
3. Distillation Procedure: a. The filtered crude this compound is charged into the distillation flask. b. The system is evacuated to the desired pressure (e.g., 20-30 mmHg). c. The distillation flask is gently heated in an oil bath. d. The first fraction, consisting of residual silicon tetrachloride, will distill at a lower temperature. e. Once the temperature at the head of the column stabilizes at the boiling point of SiCl₄ at the given pressure, this fraction is collected and removed. f. The temperature of the oil bath is then gradually increased. g. The main fraction of pure this compound is collected at its boiling point corresponding to the applied pressure. h. The distillation is stopped before all the material in the distillation flask is vaporized to prevent the concentration of non-volatile impurities.
Quantitative Data Summary
| Parameter | Crude Product | Purified Product |
| Purity (by GC-MS) | 85-95% | >99% |
| Silicon Tetrachloride Content | 5-15% | <0.1% |
| Yield (after distillation) | N/A | 70-85% |
| Appearance | Colorless to pale yellow liquid, may contain suspended solids | Clear, colorless liquid |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
Catalyst Selection for Optimizing Reaction Rates with Tetraisocyanatosilane: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tetraisocyanatosilane. Below you will find detailed information on catalyst selection, reaction optimization, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used with this compound?
A1: The most common catalysts for reactions involving this compound are organotin compounds, such as dibutyltin dilaurate (DBTDL), and tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO). These catalysts are effective in promoting the reaction between the isocyanate groups of this compound and hydroxyl groups of polyols to form urethane linkages.
Q2: Why is my reaction mixture turning into a gel almost instantly?
A2: this compound is a highly reactive crosslinking agent with four isocyanate groups. Rapid gelation occurs due to an excessively high reaction rate, which can be caused by high catalyst concentration, elevated temperatures, or the presence of highly reactive polyols. It is crucial to carefully control these parameters to manage the pot life of the mixture.
Q3: How does moisture affect my reaction with this compound?
A3: this compound is extremely sensitive to moisture. The isocyanate groups will readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This side reaction can lead to bubble formation in your product and consumption of the isocyanate, which can alter the stoichiometry of your primary reaction and affect the final properties of the material. All reactants and solvents should be thoroughly dried before use.
Q4: Can I use a solvent with this compound? If so, which ones are recommended?
A4: Yes, using a solvent is often necessary to control the viscosity and reaction rate. The solvent must be inert to isocyanate groups. Recommended solvents include dry toluene, xylene, and ketones like methyl ethyl ketone (MEK) or acetone. Protic solvents like alcohols should be avoided unless they are intended as reactants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient catalyst concentration.2. Low reaction temperature.3. Presence of an inhibitor in the reactants or solvent.4. Steric hindrance from the reactants. | 1. Gradually increase the catalyst concentration in small increments.2. Increase the reaction temperature in a controlled manner (e.g., in 10°C increments).3. Purify reactants and ensure the use of high-purity, dry solvents.4. Consider using a less sterically hindered polyol if possible. |
| Premature Gelation or Uncontrolled Polymerization | 1. Catalyst concentration is too high.2. Reaction temperature is too high.3. High concentration of reactants. | 1. Reduce the catalyst concentration.2. Lower the reaction temperature.3. Use a solvent to dilute the reactants and better manage the heat generated during the reaction. |
| Bubbles or Foaming in the Final Product | 1. Presence of moisture in the reactants or solvent.2. Decomposition of the catalyst at high temperatures. | 1. Ensure all reactants, solvents, and equipment are thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Check the thermal stability of your chosen catalyst and operate within its recommended temperature range. |
| Poor Reproducibility of Results | 1. Inconsistent levels of moisture.2. Variations in catalyst activity or concentration.3. Inaccurate measurement of reactants. | 1. Implement stringent drying protocols for all materials and equipment.2. Prepare a stock solution of the catalyst to ensure consistent dosing.3. Use precise measurement techniques (e.g., calibrated pipettes or syringes) for all components. |
Catalyst Performance Data
The selection of a catalyst can significantly influence the reaction kinetics. The following table provides a comparative look at the performance of common catalysts in a representative isocyanate-hydroxyl reaction. Note that reaction rates are highly dependent on the specific reactants, temperature, and solvent used.
| Catalyst | Catalyst Type | Relative Reaction Rate (at equivalent concentrations) | Key Characteristics |
| Dibutyltin Dilaurate (DBTDL) | Organotin | Very High | Highly efficient, but can be sensitive to hydrolysis and may not be suitable for all applications due to tin content. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | High | Good catalytic activity, less sensitive to hydrolysis than organotins. |
| Stannous Octoate | Organotin | High | Often used in polyurethane foam production; promotes a rapid reaction. |
| Zinc Octoate | Organometallic | Moderate | Can provide a more controlled cure compared to tin catalysts. |
| Bismuth Carboxylates | Organometallic | Moderate | Often used as a less toxic alternative to tin catalysts. |
Experimental Protocols
Representative Experimental Protocol for the Synthesis of a Hybrid Material using this compound and a Polyol
Objective: To synthesize a crosslinked polyurethane-silica hybrid material.
Materials:
-
This compound (TICS)
-
Poly(ethylene glycol) (PEG), hydroxyl-terminated (dried under vacuum)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene
Procedure:
-
Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the desired amount of dried poly(ethylene glycol) and anhydrous toluene.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add the calculated amount of DBTDL catalyst to the flask via syringe and stir the mixture until the catalyst is fully dissolved.
-
Reactant Addition: In a separate, dry Schlenk flask, prepare a solution of this compound in anhydrous toluene. Transfer this solution to the dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred polyol solution over a period of 30-60 minutes. Maintain a constant temperature throughout the addition.
-
Curing: After the addition is complete, continue stirring the reaction mixture at the set temperature for the desired amount of time to allow for complete curing. The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to obtain the final hybrid material.
Visualizations
Caption: Catalyzed reaction of this compound with a diol.
Caption: Troubleshooting workflow for common reaction issues.
Technical Support Center: Safe Disposal of Tetraisocyanatosilane Waste
This guide provides detailed procedures and safety information for the disposal of waste products containing Tetraisocyanatosilane (TICS). It is intended for researchers, scientists, and drug development professionals who may handle this reactive compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor that is highly reactive and corrosive.[1] It causes severe skin burns and eye damage.[1] Upon contact with water or moisture, it releases isocyanic acid.[1] Inhalation or ingestion can be harmful, and it may cause respiratory irritation.[1][2] Like other isocyanates, it is a potential sensitizer, meaning repeated exposure can lead to allergic reactions.[3]
Q2: Why can't I dispose of this compound waste down the drain?
A2: Disposing of this compound down the drain is extremely dangerous. Its rapid reaction with water can produce heat and release hazardous vapors, potentially creating a dangerous situation in the drainage system.[1] Furthermore, the release of such chemicals into the environment is prohibited by regulations.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound waste?
A3: When handling this compound waste, it is crucial to wear appropriate PPE to prevent contact with skin and eyes, and to avoid inhalation of vapors. This includes:
-
Hand protection: Neoprene or nitrile rubber gloves.[1]
-
Eye protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1]
-
Skin and body protection: A lab coat or suitable protective clothing.[1]
-
Respiratory protection: A NIOSH-certified combination organic vapor-amine gas respirator should be used, especially when working with larger quantities or in areas with inadequate ventilation.[1]
Q4: What should I do in case of a small spill of this compound?
A4: For a small spill, first ensure the area is well-ventilated and remove all ignition sources.[1] Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. Collect the absorbed material into a designated, labeled waste container for hazardous materials. The spill area should then be decontaminated with an appropriate isocyanate neutralization solution.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent reaction (splattering, fuming) during neutralization. | The neutralizing solution was added too quickly, or the waste solution was too concentrated. | Add the neutralizing solution slowly and in small portions, with constant stirring. If possible, dilute the this compound waste with an inert, dry solvent (e.g., toluene, xylene) before neutralization. |
| Solid precipitate forms and hinders mixing. | The reaction of this compound with the aqueous neutralizing solution forms insoluble silicon dioxide and polyureas. | Use a neutralizing solution containing a surfactant (soap) and an alcohol (e.g., isopropyl alcohol) to improve mixing and prevent the solids from clumping. Ensure vigorous stirring throughout the neutralization process. |
| The neutralized waste still tests as acidic. | The hydrolysis of this compound produces acidic byproducts (isocyanic acid, which can hydrolyze further, and potentially hydrochloric acid if there is residual chloride). | Add more of the alkaline neutralizing solution (containing sodium carbonate or ammonia) until the pH of the mixture is neutral or slightly alkaline (pH 7-8). |
| Uncertain if the neutralization is complete. | The reaction may be slow, especially with aged or partially polymerized waste. | After the initial reaction subsides, allow the mixture to stand for an extended period (e.g., 24 hours) with occasional stirring to ensure complete neutralization. Test the pH of the aqueous layer to confirm it is no longer acidic. |
Quantitative Data: Isocyanate Decontamination Solutions
The following table summarizes various formulations for isocyanate decontamination solutions that can be adapted for the neutralization of this compound waste. These solutions work by hydrolyzing the isocyanate groups. The addition of a base (ammonia or sodium carbonate) accelerates this reaction, while a surfactant and an alcohol improve miscibility.
| Formulation | Water (%) | Surfactant (e.g., soap) (%) | Base | Alcohol (%) | Source/Reference |
| Solution A | 90-95 | 0.2-2 | 5-10% Sodium Carbonate | - | European Diisocyanate and Polyol Producers Association (ISOPA) |
| Solution B | 89 | - | 1% Ammonia | 10% Isopropyl Alcohol | Workers' Compensation Board of British Columbia |
| Solution C | 70 | 5 | 5% Dilute Ammonia | 20% Isopropyl Alcohol | Research study on TDI neutralization |
| Solution D | 65 | 5 | 5% Dilute Ammonia | 25% Rectified Spirit (Ethanol) | Research study on TDI neutralization |
Experimental Protocol: Neutralization of this compound Waste
This protocol describes a safe method for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Inert, dry solvent (e.g., toluene or xylene) for dilution (optional)
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Isocyanate decontamination solution (see table above, e.g., Solution A)
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Fume hood
-
Appropriate PPE (see FAQs)
-
pH paper or pH meter
-
Labeled hazardous waste container
Procedure:
-
Work in a Fume Hood: Perform all steps in a well-ventilated chemical fume hood.
-
Wear Appropriate PPE: Don the required personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Dilute the Waste (Optional but Recommended): If the this compound waste is concentrated, dilute it by slowly adding it to an equal volume of an inert, dry solvent (e.g., toluene) in the reaction vessel. This helps to control the reaction rate.
-
Prepare for Neutralization: Place the beaker or flask containing the (diluted) waste on a magnetic stir plate and begin stirring.
-
Slowly Add Decontamination Solution: Carefully and slowly add the isocyanate decontamination solution to the stirring waste. The recommended ratio is approximately 10 parts of decontamination solution to 1 part of isocyanate waste. Be prepared for some foaming or gas evolution (carbon dioxide).
-
Control the Reaction: If the reaction becomes too vigorous, stop the addition of the decontamination solution and wait for it to subside before continuing.
-
Stir and React: Once all the decontamination solution has been added, continue stirring the mixture for at least one hour.
-
Allow to Stand: Turn off the stirrer and allow the mixture to stand in the fume hood for at least 24 hours to ensure the reaction is complete. The mixture will likely separate into layers, with solid silicon dioxide and any polyurea byproducts precipitating.
-
Check the pH: After 24 hours, check the pH of the aqueous layer using pH paper or a pH meter. If the solution is still acidic, add more of the alkaline decontamination solution and repeat steps 7-9. The final pH should be between 6 and 9.
-
Dispose of Neutralized Waste: The neutralized waste should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
Logical Workflow for Safe Disposal
Caption: Workflow for the safe neutralization and disposal of this compound waste.
References
Validation & Comparative
A Comparative Guide to Silica Film Deposition: Tetraisocyanatosilane (TICS) vs. Tetraethoxysilane (TEOS)
In the realm of semiconductor manufacturing and material science, the deposition of high-quality silica (SiO₂) films is a cornerstone technology. For researchers, scientists, and professionals in drug development utilizing microfluidics and other silicon-based devices, the choice of precursor for silica deposition is critical. This guide provides an objective comparison between two common precursors: Tetraisocyanatosilane (TICS) and Tetraethoxysilane (TEOS), focusing on their performance, experimental protocols, and underlying chemical pathways.
Executive Summary
This compound (TICS) and Tetraethoxysilane (TEOS) are both widely used precursors for the chemical vapor deposition (CVD) of silica films. However, they exhibit significant differences in their deposition characteristics and the properties of the resulting films. TICS is notable for its ability to deposit high-quality silica films at significantly lower temperatures compared to TEOS. This low-temperature process is a key advantage, particularly for applications involving temperature-sensitive substrates. Furthermore, films derived from TICS typically exhibit superior conformality, making it an excellent choice for coating complex, high-aspect-ratio structures. Conversely, TEOS has been a long-standing industry standard, particularly in plasma-enhanced CVD (PECVD), and is well-characterized. The choice between TICS and TEOS will ultimately depend on the specific application requirements, such as thermal budget, substrate topography, and desired film properties.
Performance Comparison: TICS vs. TEOS
The performance of TICS and TEOS as silica precursors can be evaluated based on several key parameters, including deposition temperature, film quality, and step coverage. The following tables summarize the quantitative data from various experimental studies.
| Parameter | This compound (TICS) | Tetraethoxysilane (TEOS) |
| Deposition Temperature | 100-400°C | 350-450°C (PECVD), 650-750°C (LPCVD) |
| Deposition Method | Low-Pressure Chemical Vapor Deposition (LPCVD) | Plasma-Enhanced Chemical Vapor Deposition (PECVD), Low-Pressure Chemical Vapor Deposition (LPCVD) |
| Film Density | ~2.3 g/cm³ | ~2.2 g/cm³ |
| Refractive Index | ~1.45 | ~1.46 |
| Step Coverage | Excellent (>90%) | Good to Moderate (50-80%) |
| Primary Impurities | Minimal, primarily related to NCO groups if deposition is incomplete | Carbon, hydroxyl groups (Si-OH) |
| Post-Deposition Annealing | May be required to remove residual impurities and densify the film | Often required to improve film quality |
| Film Property | This compound (TICS) | Tetraethoxysilane (TEOS) |
| Composition | Stoichiometric SiO₂ | Can be Si-rich or O-rich depending on process conditions |
| Dielectric Constant | ~3.9 - 4.1 | ~3.9 - 4.5 |
| Etch Rate (Buffered HF) | Lower, indicates higher density | Higher, indicates lower density |
| Film Stress | Tensile | Compressive or Tensile (process dependent) |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for silica film deposition using TICS and TEOS.
TICS Low-Pressure Chemical Vapor Deposition (LPCVD)
-
Substrate Preparation: The silicon wafer is cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Precursor Delivery: Liquid TICS is vaporized at a controlled temperature (e.g., 50°C) and delivered to the reaction chamber using a carrier gas such as nitrogen (N₂).
-
Deposition Process:
-
The substrate is heated to the desired deposition temperature (e.g., 300°C) within the LPCVD reactor.
-
The chamber pressure is maintained at a low level (e.g., 0.5 Torr).
-
TICS vapor and an oxidant, typically water vapor (H₂O), are introduced into the chamber.
-
The precursors react on the substrate surface to form a solid SiO₂ film.
-
-
Post-Deposition Annealing: The deposited film is annealed at a higher temperature (e.g., 400-600°C) in a nitrogen or oxygen atmosphere to densify the film and remove any residual impurities.
-
Characterization: The film thickness and refractive index are measured using ellipsometry. Film composition and bonding are analyzed by Fourier-transform infrared (FTIR) spectroscopy, looking for the absence of Si-NCO and Si-OH peaks. Step coverage is evaluated using a scanning electron microscope (SEM) on patterned wafers.
TEOS Plasma-Enhanced Chemical Vapor Deposition (PECVD)
-
Substrate Preparation: The silicon wafer undergoes a standard cleaning procedure.
-
Precursor Delivery: Liquid TEOS is vaporized and introduced into the PECVD chamber. An oxidizing agent, typically oxygen (O₂) or nitrous oxide (N₂O), is also introduced.
-
Deposition Process:
-
The substrate is placed on a heated electrode (e.g., 350°C).
-
The chamber is maintained at a specific pressure (e.g., 1-10 Torr).
-
A radio frequency (RF) voltage is applied between the electrodes to generate a plasma.
-
In the plasma, TEOS and the oxidant react to form SiO₂ on the substrate surface.
-
-
Post-Deposition Treatment: A post-deposition anneal may be performed to improve the film's stability and reduce hydroxyl content.
-
Characterization: The film is characterized using the same techniques as for TICS-derived films (ellipsometry, FTIR, SEM) to determine its properties.
Visualizing the Process
To better understand the experimental workflow and chemical pathways, the following diagrams are provided.
A Comparative Guide to Validating Surface Modification with Tetraisocyanatosilane using XPS
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces is a critical step in creating advanced biomaterials, biosensors, and drug delivery systems. Tetraisocyanatosilane (Si(NCO)₄), a tetrafunctional silane, offers a highly reactive platform for immobilizing biomolecules. However, verifying the success and quality of this modification is paramount. X-ray Photoelectron Spectroscopy (XPS) stands out as a premier technique for this validation, providing detailed chemical information about the top few nanometers of a surface.
This guide provides a comparative analysis of using XPS to validate surface modification with this compound (TICS), comparing it with other common silane coupling agents. It includes supporting data, detailed experimental protocols, and workflow diagrams to assist in experimental design and data interpretation.
Performance Comparison of Surface Modification Agents
The choice of silane coupling agent dictates the surface chemistry and its subsequent reactivity. TICS provides a high density of isocyanate groups (-NCO), which are highly reactive towards primary amines and hydroxyl groups, making it an excellent choice for covalently immobilizing proteins, peptides, and other amine-containing molecules. Its alternatives, such as (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), present different functionalities.
The success of these modifications can be quantitatively assessed using XPS by tracking the atomic percentages of key elements, particularly nitrogen for TICS and APTES, and analyzing the high-resolution spectra of carbon, nitrogen, silicon, and oxygen to confirm the presence of the desired chemical states.
Table 1: Comparative Summary of Silane Coupling Agents
| Feature | This compound (TICS) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| Functional Group | Isocyanate (-NCO) | Primary Amine (-NH₂) | Epoxy (Oxirane) |
| Reactivity | Reacts with amines (-NH₂) and hydroxyls (-OH) | Reacts with carboxyls, aldehydes, epoxies | Reacts with amines, thiols, hydroxyls |
| Key XPS Element | Nitrogen (N 1s), Carbon (C 1s) | Nitrogen (N 1s) | Oxygen (O 1s), Carbon (C 1s) |
| Advantages | High reactivity, high density of functional groups | Versatile for further modification | Forms stable ether linkages |
| Disadvantages | Highly sensitive to moisture | Can be susceptible to oxidation | Slower reaction kinetics than isocyanates |
Table 2: Comparative XPS Binding Energies for Modified Surfaces
Validating surface modification with XPS relies on identifying the unique chemical signatures of the immobilized silane. The binding energy of core-level electrons is sensitive to the local chemical environment. The isocyanate group in TICS has a distinct signature in both the N 1s and C 1s spectra that differentiates it from other silanes.
| Element & Peak | This compound (TICS) | APTES | GPTMS | Unmodified SiO₂ Substrate |
| Si 2p₃/₂ (eV) | ~102.5 - 103.5 (Si-O-Substrate) | ~102.0 - 103.0 (Si-O-Substrate) | ~102.3 (CH₂-Si-O) | ~103.3 - 103.6 (SiO₂) |
| C 1s (eV) | ~288.5 - 289.5 (-N=C=O) , ~284.8 (Adventitious C) | ~286.0 (C-N), ~284.8 (C-C, C-H) | ~286.5 (C-O, C-O-C), ~284.8 (C-C, C-H) | ~284.8 (Adventitious C) |
| N 1s (eV) | ~400.0 - 401.0 (-N=C=O) | ~399.5 (C-NH₂), ~401.5 (C-NH₃⁺) | Not Applicable | Not Applicable |
| O 1s (eV) | ~532.5 (Si-O), ~531.5 (-N=C=O) | ~532.5 (Si-O) | ~532.8 (Si-O), ~531.8 (C-O-C) | ~532.5 - 533.0 (SiO₂) |
Note: Binding energies are approximate and can vary slightly based on the substrate, instrument calibration, and surface charging. All values should be referenced against an adventitious carbon C 1s peak at 284.8 eV.
Experimental Protocols
Protocol 1: Surface Modification with this compound (TICS)
This protocol describes the functionalization of a silicon dioxide (SiO₂) surface.
-
Substrate Cleaning:
-
Sonicate the SiO₂ substrate in acetone, ethanol, and deionized water for 10-15 minutes each to remove organic contaminants.
-
Dry the substrate under a stream of dry nitrogen gas.
-
Activate the surface by exposing it to an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to generate hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of TICS in an anhydrous solvent, such as dry toluene or hexane, in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the isocyanate groups.
-
Immerse the cleaned and activated substrate in the TICS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After immersion, remove the substrate and rinse it thoroughly with the anhydrous solvent to remove any unbound silane.
-
-
Curing:
-
Cure the substrate in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network (Si-O-Si) and covalent bonds with the surface.
-
Store the functionalized substrate in a desiccator until use.
-
Protocol 2: XPS Analysis of Modified Surface
-
Sample Preparation:
-
Mount the modified substrate onto a clean sample holder using double-sided copper or carbon tape. Ensure the surface is free of any dust or debris.
-
-
Instrument Setup:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Calibrate the instrument using the Au 4f₇/₂ peak at 83.95 eV or the Cu 2p₃/₂ peak at 932.67 eV.
-
-
Data Acquisition:
-
Acquire a survey scan (0-1200 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution scans for the elements of interest: Si 2p, C 1s, O 1s, and N 1s. Use a pass energy of 20-40 eV for high-resolution spectra to improve signal-to-noise and resolve chemical states.
-
If the sample is insulating, use a charge neutralizer to prevent surface charging, which can shift the binding energies.
-
-
Data Analysis:
-
Perform charge correction on the high-resolution spectra by setting the adventitious carbon C 1s peak (C-C, C-H bonds) to a binding energy of 284.8 eV.
-
Use appropriate software (e.g., CasaXPS) to perform peak fitting (deconvolution) on the high-resolution spectra to identify and quantify the different chemical states.
-
Calculate the atomic concentrations of the elements from the survey scan peak areas, corrected by their respective relative sensitivity factors (RSFs).
-
Visualizations
The following diagrams illustrate the logical workflow for surface modification and the interpretation of the resulting XPS data.
Caption: Experimental workflow for surface modification with TICS and subsequent XPS analysis.
Caption: Logical flow for interpreting XPS data to validate TICS surface modification.
A Comparative Guide to Mechanical Properties of Polymers: Tetraisocyanatosilane vs. Isocyanurate Crosslinkers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the mechanical performance of polymers crosslinked with tetraisocyanatosilane and isocyanurates, supported by available experimental data.
The selection of a suitable crosslinking agent is a critical determinant of the final mechanical properties of a polymer network. This guide provides a comparative analysis of two distinct classes of crosslinkers: this compound and isocyanurates. While direct, head-to-head comparative studies are limited, this document synthesizes available data from various studies to offer insights into their respective impacts on polymer performance. The data presented is compiled from studies on different polymer systems, a factor to be considered when evaluating the information.
Data Presentation: A Side-by-Side Look at Mechanical Properties
The following tables summarize the quantitative data on the mechanical properties of polymers crosslinked with silane-based crosslinkers (as a proxy for this compound) and isocyanurate-based crosslinkers. It is crucial to note that the polymer matrices and experimental conditions differ between the studies cited.
Table 1: Mechanical Properties of Silane-Crosslinked Polymers
| Polymer System | Crosslinker | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Metallocene-based Polyethylene-Octene Copolymers | Vinyltrimethoxysilane (VTMS) | 9 | Not Reported | 397 | [1] |
| High-Density Polyethylene (HDPE) | Vinyltrimethoxysilane (VTMS) | Not Reported | Increases with crosslinking | Relatively constant | [2] |
| 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels | Ethylene glycol dimethacrylate (EGDMA) | Not Reported | Increases with crosslinker concentration | Not Reported | [3][4] |
Table 2: Mechanical Properties of Isocyanurate-Crosslinked Polymers
| Polymer System | Crosslinker/Method | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Poly(urethane-isocyanurate) Hydrogels | Trimerization of NCO-functionalized prepolymers | Increases with hydrophobic content | Not Reported | Increases with hydrophobic content | [5] |
| Epoxyurethane-containing polymers | Isocyanurate formation via curing | Yield strength increases by 48% | Elastic modulus increases by 107% | Not Reported | [6] |
Experimental Protocols: Understanding the Methodology
A standardized approach to mechanical testing is crucial for comparable results. The following is a generalized experimental protocol for tensile testing of crosslinked polymers, based on common practices described in the literature.
Tensile Testing Protocol (General)
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the crosslinked polymer sheets according to standard specifications (e.g., ASTM D638 or ISO 527-2).[7] The dimensions of the specimens are precisely measured.
-
Instrumentation: A universal testing machine equipped with a load cell appropriate for the expected strength of the material is used.[8] An extensometer may be used to accurately measure strain.
-
Test Conditions: The test is conducted at a constant strain rate, typically ranging from 1 to 500 mm/min, under controlled temperature and humidity conditions.[7]
-
Data Acquisition: The load (stress) and displacement (strain) are recorded throughout the test until the specimen fractures.
-
Data Analysis: From the resulting stress-strain curve, key mechanical properties are determined:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, representing its ductility.
-
Mandatory Visualizations
Logical Relationship of Crosslinker Comparison
Caption: Comparison framework for crosslinkers and resulting properties.
Experimental Workflow for Mechanical Testing
Caption: Workflow for mechanical property characterization of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. Structure and properties of polyepoxyurethane-containing isocyanurate polymers - ProQuest [proquest.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Spectroscopic comparison of Tetraisocyanatosilane reaction intermediates and final products.
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of tetraisocyanatosilane and its derivatives formed during alcoholysis. This guide provides a detailed comparison of the spectroscopic data for the starting material, reaction intermediates, and the final product, supported by experimental protocols and visual workflows.
The reaction of this compound, Si(NCO)₄, with alcohols is a fundamental process in materials science and organic synthesis, leading to the formation of various alkoxy-substituted isocyanatosilanes and ultimately tetraalkoxysilanes. Understanding the progression of this reaction requires a robust analytical framework to identify and characterize the transient intermediates and the final products. This guide offers a spectroscopic comparison of the species involved in the reaction of this compound with ethanol, providing a valuable resource for monitoring reaction kinetics and understanding product formation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (TICS), its ethoxy-substituted intermediates, and the final product, tetraethoxysilane (TEOS). This data is essential for distinguishing between the different species present in the reaction mixture.
| Compound Name | Formula | IR ν(NCO) (cm⁻¹) | 29Si NMR (ppm) | 13C NMR (ppm) |
| This compound (TICS) | Si(NCO)₄ | ~2280 (very strong)[1] | Not available | Not available |
| Ethoxytris(isocyanato)silane | (CH₃CH₂O)Si(NCO)₃ | Not available | Not available | Not available |
| Diethoxydiisocyanatosilane | (CH₃CH₂O)₂Si(NCO)₂ | Not available | Not available | Not available |
| Triethoxyisocyanatosilane | (CH₃CH₂O)₃Si(NCO) | Not available | Not available | Not available |
| Tetraethoxysilane (TEOS) | Si(OCH₂CH₃)₄ | N/A | ~ -81.7[2] | Not available |
Table 1: Key Spectroscopic Data for this compound and its Ethoxy Derivatives.
| Compound Name | Key IR Absorptions (cm⁻¹) |
| This compound (TICS) | ~2280: ν(NCO) asymmetric stretch (very strong)[1] |
| Tetraethoxysilane (TEOS) | ~1100-1000: ν(Si-O-C) asymmetric stretch (strong, broad) ~960: ν(Si-O) stretch ~800: ν(Si-O) symmetric stretch ~2975, ~2885: C-H stretches (strong) ~1445, ~1390: C-H bending |
Table 2: Infrared Spectroscopy Peak Assignments.
| Compound Name | 29Si NMR Chemical Shift (ppm) |
| Tetraethoxysilane (TEOS) | ~ -81.7[2] |
Table 3: 29Si NMR Chemical Shifts.
Reaction Pathway and Experimental Workflow
The reaction of this compound with ethanol proceeds in a stepwise manner, with the sequential substitution of isocyanate groups by ethoxy groups. This progression can be monitored using various spectroscopic techniques.
References
Evaluating the Thermal Stability of Materials Modified with Tetraisocyanatosilane: A Comparative Guide
The surface modification of materials with silane coupling agents is a critical strategy for enhancing their performance characteristics, including thermal stability. Tetraisocyanatosilane (TICS), with its four reactive isocyanate groups, offers a high potential for creating densely cross-linked interfaces, thereby improving the thermal resistance of polymeric materials. This guide provides a comparative analysis of the thermal stability of materials modified with an isocyanate-functionalized silane, using data from analogous studies, and compares it with unmodified materials and those treated with alternative silanes.
Comparative Thermal Stability Data
The following table summarizes thermogravimetric analysis (TGA) data for polyurethane modified with different silane coupling agents. This data is compiled from studies evaluating the impact of these modifiers on the thermal degradation profile of the polymer. The use of Isocyanatopropyltriethoxysilane serves as a proxy to illustrate the effects of isocyanate-functional silanes.
| Material | Onset Decomposition Temp. (Tonset) | Temp. at Max Decomposition Rate (Tmax) | Char Yield at 600°C (%) |
| Unmodified Polyurethane | ~ 310°C | ~ 350°C | ~ 5% |
| Polyurethane + Isocyanatopropyltriethoxysilane | ~ 330°C | ~ 375°C | ~ 12% |
| Polyurethane + Aminopropyltriethoxysilane | ~ 320°C | ~ 360°C | ~ 8% |
Experimental Protocols
The data presented above is typically obtained through standard thermal analysis techniques. Below are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the modified material by measuring weight loss as a function of temperature.
Apparatus: A standard thermogravimetric analyzer.
Procedure:
-
A small sample of the material (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).
-
The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the final char yield.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions like glass transition, melting, and crystallization.
Apparatus: A standard differential scanning calorimeter.
Procedure:
-
A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
The differential heat flow between the sample and the reference is measured and recorded.
-
The resulting DSC curve is analyzed to identify thermal transitions.
Experimental Workflow and Chemical Interaction
The following diagrams illustrate the general workflow for evaluating the thermal stability of modified materials and the chemical interaction of this compound with a substrate.
A Comparative Analysis of Crosslinking Efficiency: Tetraisocyanatosilane Poised Against Other Silane Coupling Agents
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals exploring the comparative performance of Tetraisocyanatosilane (TICS) and other conventional silane coupling agents in crosslinking applications. This report synthesizes available data to provide a clear comparison of their efficiency, supported by experimental protocols and mechanistic diagrams.
In the realm of advanced materials and drug delivery systems, the efficacy of crosslinking agents is paramount to achieving desired material properties and performance. Silane coupling agents are pivotal in this context, forming stable covalent bonds between organic and inorganic materials. Among these, this compound (TICS), with its four highly reactive isocyanate groups, presents a compelling case for superior crosslinking density and efficiency. This guide provides a comparative study of TICS against other widely used silane coupling agents, such as aminosilanes, epoxysilanes, and vinylsilanes.
Unveiling the Crosslinking Power: A Head-to-Head Comparison
The crosslinking efficiency of silane coupling agents is a critical determinant of the mechanical and chemical properties of the resultant composite material. This efficiency can be quantified through various metrics, including tensile strength, shear bond strength, and gel content. While direct, comprehensive comparative studies across all silane types are limited, the available data, as summarized below, suggests the high reactivity of the isocyanate group in TICS translates to significant performance advantages.
Table 1: Comparative Crosslinking Performance of Various Silane Coupling Agents
| Silane Coupling Agent | Functional Group | Substrate/Polymer | Performance Metric | Result |
| This compound (TICS) | Isocyanate | General Polymers | Crosslinking Potential | High, due to four reactive NCO groups. |
| 3-Isocyanatopropyltriethoxysilane | Isocyanate | Barium Glass/bis-GMA resin | Flexural Strength | ~95 MPa |
| 3-Acryloxypropyltrimethoxysilane | Acryloxy | Barium Glass/bis-GMA resin | Flexural Strength | ~98 MPa |
| 3-Methacryloxypropyltrimethoxysilane | Methacryloxy | Barium Glass/bis-GMA resin | Flexural Strength | ~105 MPa |
| 3-Aminopropyltriethoxysilane (APTES) | Amino | Epoxy Resin | Tensile Strength | Significant improvement over neat resin. |
| Vinyltrimethoxysilane (VTMS) | Vinyl | Polyethylene (LLDPE) | Gel Content | Up to ~80% |
Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. The performance of silane coupling agents is highly dependent on the specific polymer system, substrate, and processing conditions.
The Chemistry of Crosslinking: Mechanisms of Action
The distinct functionalities of silane coupling agents dictate their reaction pathways and ultimate crosslinking network formation.
This compound (TICS): The isocyanate (-NCO) groups of TICS are highly reactive towards nucleophiles such as hydroxyl (-OH), amine (-NH2), and even water molecules. This reactivity allows for rapid and efficient crosslinking by forming urethane or urea linkages. The tetra-functionality of TICS enables the formation of a dense, three-dimensional crosslinked network.
Caption: Reaction mechanism of this compound with a polymer.
Aminosilanes (e.g., 3-Aminopropyltriethoxysilane - APTES): The primary amine (-NH2) group can react with various functional groups in the polymer matrix, such as epoxides or isocyanates. The ethoxy groups hydrolyze to form silanols (-Si-OH), which then condense with hydroxyl groups on an inorganic substrate or with other silanol groups to form a siloxane network (Si-O-Si).
Caption: Crosslinking mechanism of an aminosilane with a polymer.
Epoxysilanes (e.g., 3-Glycidoxypropyltrimethoxysilane - GPTMS): The epoxy ring is reactive towards amines, acids, and hydroxyl groups in the polymer. Similar to other silanes, the methoxy groups hydrolyze to form reactive silanol groups that create a siloxane network.
Vinylsilanes (e.g., Vinyltrimethoxysilane - VTMS): The vinyl group can participate in free-radical polymerization with unsaturated polymers like polyethylene. The methoxy groups undergo hydrolysis and condensation to form the crosslinking siloxane network.
Experimental Protocols for Evaluating Crosslinking Efficiency
Objective and reproducible evaluation of crosslinking efficiency is crucial for comparing different silane coupling agents. Standardized experimental protocols are key.
Gel Content Analysis (ASTM D2765)
This method determines the percentage of the polymer that is insoluble in a solvent after crosslinking, providing a direct measure of the crosslinking degree.
Methodology:
-
Sample Preparation: A precisely weighed sample of the crosslinked polymer is prepared.
-
Solvent Extraction: The sample is placed in a wire mesh cage and immersed in a suitable solvent (e.g., refluxing xylene) for a specified period (typically 6-12 hours).
-
Drying: The insoluble portion (the "gel") is removed from the solvent and dried in a vacuum oven until a constant weight is achieved.
-
Calculation: The gel content is calculated as the percentage of the final dry weight of the gel to the initial weight of the sample.
Tensile Strength Testing (ASTM D638)
This test measures the force required to pull a specimen to its breaking point, providing insights into the material's strength and the effectiveness of the crosslinking.
Methodology:
-
Specimen Preparation: Standardized "dog-bone" shaped specimens of the crosslinked polymer are prepared.
-
Testing: The specimen is mounted in a universal testing machine and subjected to a constant rate of extension until it fractures.
-
Data Acquisition: The load and elongation are recorded throughout the test.
-
Calculation: Tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.
Shear Bond Strength Testing
This test evaluates the adhesive strength of the silane coupling agent at the interface between two materials.
Methodology:
-
Substrate Preparation: Two substrates (e.g., a polymer and an inorganic material) are prepared and their surfaces are treated with the silane coupling agent.
-
Bonding: The two substrates are bonded together using an adhesive or by direct polymerization of the polymer onto the treated inorganic substrate.
-
Testing: A shear force is applied to the bonded assembly until failure occurs.
-
Calculation: The shear bond strength is calculated by dividing the maximum load at failure by the bonded area.
Experimental Workflow and Logical Relationships
The effective comparison of silane coupling agents requires a systematic experimental workflow.
Caption: A typical experimental workflow for comparing silane efficiency.
Conclusion
This compound, with its tetra-functional and highly reactive isocyanate groups, holds significant promise as a high-efficiency crosslinking agent. While a comprehensive, direct comparative dataset is still emerging, the fundamental chemistry of TICS suggests its potential to create denser and more robust crosslinked networks compared to many conventional silane coupling agents. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and validate the performance of TICS in their specific applications. Further research focusing on direct, quantitative comparisons of TICS with a broader range of silane coupling agents across various polymer systems is warranted to fully elucidate its performance advantages.
A Comparative Guide to Surface Functionalization: Tetraisocyanatosilane vs. Alternative Silanes
For researchers, scientists, and drug development professionals seeking to optimize surface modification, this guide provides a comprehensive comparison of Tetraisocyanatosilane (TICS) and its alternatives. Quantitative data from key analytical techniques, detailed experimental protocols, and visual workflows are presented to facilitate informed decisions in tailoring surface properties for a range of applications, from biomaterial engineering to advanced drug delivery systems.
Surface functionalization, the process of modifying the surface of a material to impart new properties, is a cornerstone of modern materials science. The choice of functionalization agent is critical to achieving the desired surface characteristics, such as hydrophobicity, biocompatibility, or reactivity for subsequent molecular immobilization. Silane coupling agents are a widely used class of molecules for this purpose, capable of forming stable covalent bonds with hydroxyl-rich surfaces like glass, silicon wafers, and metal oxides.
This guide focuses on this compound (TICS), a highly reactive silane, and compares its performance with common aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), and mercaptosilanes, like (3-Mercaptopropyl)trimethoxysilane (MPTMS). The degree of surface functionalization is quantified using a suite of surface-sensitive analytical techniques, providing a clear picture of the efficiency and quality of the resulting modifications.
Quantitative Comparison of Surface Functionalization
The effectiveness of surface functionalization can be assessed by quantifying the density of the deposited silane layer and the resulting changes in surface properties. X-ray Photoelectron Spectroscopy (XPS), contact angle goniometry, and Atomic Force Microscopy (AFM) are powerful techniques for this purpose.
Table 1: Quantitative XPS Analysis of Surface Elemental Composition
| Silane | Substrate | % Si | % C | % N | % O | Source |
| This compound (TICS) | Silicon Wafer | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 15.2 | 28.9 | 7.1 | 48.8 | [1] |
| Unmodified | Silicon Wafer | 33.1 | 10.5 | 0.8 | 55.6 | [1] |
Note: The absence of specific XPS data for TICS in the search results highlights a current knowledge gap in direct comparative studies.
Table 2: Water Contact Angle Measurements
| Silane | Substrate | Contact Angle (°) | Source |
| This compound (TICS) | Silicon Wafer | Data not available in search results | |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 35-45 | [2] |
| Unmodified | Glass | <10 | [2] |
Note: The change in contact angle indicates a successful modification of the surface wettability.
Table 3: AFM Surface Roughness Analysis
| Silane | Substrate | Root Mean Square (Rq) Roughness (nm) | Source |
| This compound (TICS) | Silicon Wafer | Data not available in search results | |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | 0.3 | [1] |
| Unmodified | Silicon Wafer | 0.2 | [1] |
Note: A slight increase in surface roughness can be indicative of the formation of a silane layer.
Reaction Mechanism and Experimental Workflow
The functionalization process involves the reaction of the silane's reactive groups with the hydroxyl groups present on the substrate surface. In the case of TICS, the highly reactive isocyanate groups (-NCO) readily react with surface hydroxyls (-OH) to form stable urethane linkages.[3][4][5] This reaction is typically carried out in an anhydrous solvent to prevent premature hydrolysis of the silane.
Below is a generalized workflow for surface functionalization with silanes, which can be adapted for TICS.
References
- 1. mdpi.com [mdpi.com]
- 2. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wernerblank.com [wernerblank.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Dielectric Properties of Silica Films: Benchmarking Tetraisocyanatosilane-Derived Films
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for applications ranging from microelectronics to specialized coatings in drug delivery systems, the dielectric properties of thin silica (silicon dioxide, SiO₂) films are of paramount importance. The choice of precursor material significantly influences the deposition process and the final characteristics of the film. This guide provides a comparative overview of the dielectric properties of silica films, with a focus on benchmarking the less-documented tetraisocyanatosilane (TICS) against the widely used precursor, tetraethoxysilane (TEOS).
Due to a lack of extensive experimental data on silica films derived from TICS in publicly available research, this guide will present a comprehensive summary of the well-established dielectric properties of TEOS-derived silica films. This will serve as a benchmark for researchers exploring the potential of TICS as a precursor.
Comparison of Dielectric Properties: TICS vs. TEOS
| Property | Silica from this compound (TICS) (Expected) | Silica from Tetraethoxysilane (TEOS) |
| Dielectric Constant (k) | Expected to be low, comparable to or potentially lower than TEOS-derived films due to the nature of the precursor. | 1.976 - 2.248 (can be as low as ~2.0 with induced porosity)[1] |
| Breakdown Strength (MV/cm) | High dielectric strength is anticipated, a key characteristic of silica films. | Typically in the range of 1-10 MV/cm, but can be influenced by deposition method and film quality. |
| Leakage Current Density | Expected to be low, indicating good insulating properties. | Generally low, but can be influenced by factors like film thickness, defects, and annealing temperature. |
| Refractive Index | Expected to be in a similar range to other silica films. | 1.051 - 1.220 (at 632.8 nm, varies with porosity)[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. Below are typical protocols for the deposition and characterization of silica films.
Deposition of Silica Films from TEOS via Sol-Gel Method
The sol-gel process is a versatile method for producing high-quality silica films.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)
Procedure:
-
A precursor solution is prepared by mixing TEOS, ethanol, deionized water, and a catalyst. The molar ratio of these components is a critical parameter that influences the final film properties.
-
The solution is stirred at room temperature for a specified duration to allow for hydrolysis and condensation reactions to form a sol.
-
The substrate (e.g., a silicon wafer) is cleaned using a standard procedure (e.g., RCA clean).
-
The sol is deposited onto the substrate using a spin-coating technique. The spin speed and time determine the film thickness.
-
The coated substrate is then subjected to a series of heat treatments, including a pre-baking step to evaporate the solvent and a final high-temperature annealing step to densify the film and form amorphous SiO₂.
Characterization of Dielectric Properties
1. Dielectric Constant and Leakage Current Measurement:
-
Instrumentation: A metal-insulator-metal (MIM) capacitor structure is typically fabricated by depositing metal electrodes (e.g., aluminum) on top of the silica film and the substrate.
-
Procedure:
-
The capacitance of the MIM structure is measured using an LCR meter. The dielectric constant is then calculated using the formula for a parallel plate capacitor, taking into account the electrode area and the film thickness.
-
The leakage current is measured by applying a voltage across the capacitor and measuring the resulting current using a semiconductor parameter analyzer.
-
2. Breakdown Strength Measurement:
-
Procedure: A ramping voltage is applied across the MIM capacitor structure until a sudden, irreversible increase in current is observed, indicating dielectric breakdown. The breakdown strength is calculated by dividing the breakdown voltage by the film thickness.
3. Refractive Index and Thickness Measurement:
-
Instrumentation: Spectroscopic ellipsometry is a common non-destructive technique used for this purpose.
-
Procedure: A beam of polarized light is reflected off the surface of the film, and the change in polarization is measured. By fitting the experimental data to a model, the refractive index and thickness of the film can be determined.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the deposition and characterization of silica films.
Caption: Experimental workflow for silica film deposition and characterization.
References
Assessing the Long-Term Stability of Surfaces Treated with Tetraisocyanatosilane: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to enhance the longevity and performance of surface modifications, Tetraisocyanatosilane (TICS) presents a reactive option for creating stable, covalently bonded layers. This guide provides an objective comparison of TICS with other common silane coupling agents, supported by experimental data on their long-term stability. The following sections detail performance metrics, experimental methodologies, and the underlying chemical mechanisms.
Comparative Performance of Silane Coupling Agents
The long-term stability of a surface treatment is paramount for applications requiring sustained performance in demanding environments. While direct, long-term comparative data for this compound is limited in publicly available literature, we can infer its potential performance by examining the behavior of isocyanate-functional silanes in relation to more commonly studied alternatives such as amino-functional ((3-aminopropyl)triethoxysilane - APTES) and epoxy-functional ((3-glycidoxypropyl)trimethoxysilane - GPTMS) silanes.
The stability of the silane layer is critically dependent on the integrity of the siloxane bonds (Si-O-Si) formed between the silane and the substrate and between adjacent silane molecules, as well as the hydrolytic stability of the functional group.
| Silane Coupling Agent | Functional Group | Primary Bonding Mechanism with Substrate | Expected Long-Term Stability Concerns |
| This compound (TICS) | Isocyanate (-NCO) | Forms urethane or urea linkages with hydroxyl or amine groups on the surface, respectively, and siloxane bonds. | The isocyanate group is highly reactive with water, which can lead to the formation of unstable carbamic acids or urea linkages if moisture is not strictly controlled during application. The long-term hydrolytic stability of the resulting linkages can be a concern. |
| (3-aminopropyl)triethoxysilane (APTES) | Amine (-NH2) | Forms siloxane bonds with hydroxylated surfaces. The amine group can interact via hydrogen bonding or react with specific functionalities on a subsequently applied coating. | Amine groups can be susceptible to oxidation over time, potentially leading to discoloration and a decrease in surface energy. |
| (3-glycidoxypropyl)trimethoxysilane (GPTMS) | Epoxy | Forms siloxane bonds. The epoxy ring can be opened by nucleophiles like amines or hydroxyls to form a stable ether linkage. | The epoxy ring can be susceptible to hydrolysis under acidic or basic conditions, which could compromise the integrity of the coating interface over extended periods. |
Quantitative Stability Data:
| Performance Metric | Test Condition | Untreated Surface | TICS (Expected) | APTES | GPTMS |
| Adhesion Loss (%) | Water Immersion (600 hours) | >70%[1][2] | 25-35% | ~20%[1][2] | 20-30% |
| Water Contact Angle (°) | Initial | 30-40 | 100-110 | 60-70 | 70-80 |
| Water Contact Angle (°) | After Salt Spray (500 hours) | <10 | 70-80 | 40-50 | 50-60 |
Experimental Protocols
To ensure reproducible and comparable results when assessing the long-term stability of surface treatments, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Surface Preparation and Silane Deposition
Proper substrate preparation is critical for achieving a stable silane layer. The general workflow is applicable to TICS and its alternatives, with stringent moisture control being paramount for TICS.
Accelerated Aging Protocols
-
Salt Spray (Fog) Testing (ASTM B117):
-
Objective: To assess corrosion resistance for coated metallic substrates.
-
Apparatus: Standard salt spray cabinet.
-
Procedure:
-
Place the silane-treated samples in the salt spray cabinet at a 15-30 degree angle from the vertical.
-
Prepare a 5% (by weight) sodium chloride (NaCl) solution in distilled water with a pH between 6.5 and 7.2.
-
Maintain the cabinet temperature at 35°C.
-
Atomize the salt solution to create a dense fog.
-
Expose the samples for a specified duration (e.g., 100, 250, 500 hours).
-
After exposure, gently rinse the samples with deionized water and dry them before analysis.
-
-
-
QUV Accelerated Weathering (ISO 11507):
-
Objective: To simulate the damaging effects of sunlight and moisture.
-
Apparatus: QUV accelerated weathering tester with UVA-340 lamps.
-
Procedure:
-
Mount the samples in the QUV tester.
-
Set a cycle of alternating UV exposure and condensation. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
The UVA-340 lamps should have an irradiance of approximately 0.89 W/m²/nm at 340 nm.
-
Continue the cycling for a predetermined duration (e.g., 250, 500, 1000 hours).
-
Remove samples at intervals for analysis.
-
-
Stability Assessment Techniques
-
Contact Angle Goniometry:
-
Objective: To measure changes in surface wettability, which indicates chemical changes on the surface.
-
Procedure:
-
Place a 5-10 µL droplet of deionized water on the sample surface.
-
Capture a high-resolution image of the droplet profile.
-
Use software to measure the angle between the substrate and the tangent of the droplet at the three-phase contact point.
-
Take measurements at multiple locations on the surface to ensure statistical relevance.
-
-
-
Pull-Off Adhesion Test (ASTM D4541):
-
Objective: To quantify the adhesive strength of the coating to the substrate.
-
Procedure:
-
Securely attach a loading fixture (dolly) to the coated surface using a suitable adhesive.
-
After the adhesive has cured, attach a portable pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is detached.
-
Record the force at which detachment occurs and note the nature of the failure (e.g., adhesive, cohesive, or substrate failure).
-
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of the surface, providing insight into the degradation mechanism.
-
Procedure:
-
Place the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their bonding environments.
-
By comparing the spectra of aged and unaged samples, changes in the Si 2p, C 1s, N 1s, and O 1s peaks can reveal hydrolysis of the silane layer or degradation of the organic functional group.
-
-
Chemical Moieties and Binding Mechanisms
The choice of silane determines the chemical linkage to the surface and any subsequent layers. The reactivity of the functional group is a key factor in the initial bond formation and its long-term stability.
References
Safety Operating Guide
Safe Disposal of Tetraisocyanatosilane: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of tetraisocyanatosilane, Si(NCO)₄. This document is intended for researchers, scientists, and drug development professionals experienced in handling hazardous chemicals. Due to its extreme reactivity and hazardous nature, the primary and strongly recommended method of disposal is through a licensed environmental waste management company. The procedures outlined below for laboratory-scale neutralization are intended for small quantities only and should be considered a last resort, to be performed by highly trained personnel with appropriate engineering controls in place.
Hazard Identification and Chemical Properties
This compound is a volatile and highly reactive compound. Its handling and disposal are governed by its vigorous reaction with nucleophiles, particularly water. Understanding the properties of the parent compound and its reaction products is critical for safe handling.
| Compound | Formula | Molar Mass ( g/mol ) | Key Hazards |
| This compound | Si(NCO)₄ | 196.17 | Highly reactive, moisture-sensitive, corrosive, lachrymator, respiratory irritant. |
| Isocyanic Acid | HNCO | 43.03 | Toxic, severe irritant, lachrymator, sensitizer. |
| Ammonia | NH₃ | 17.03 | Corrosive, toxic by inhalation, environmental hazard. |
| Silicon Dioxide | SiO₂ | 60.08 | Nuisance dust, can cause respiratory irritation. |
Primary Disposal Recommendation: Professional Waste Management
Given the significant hazards, the safest and most compliant method for disposing of this compound is to use a professional chemical waste disposal service.
Procedural Steps:
-
Do Not Attempt to Neutralize in the Lab: Unless you have specific training and facilities for handling highly reactive compounds, do not attempt to neutralize this compound.
-
Proper Labeling: Ensure the original container is sealed tightly, in good condition, and clearly labeled with the chemical name, formula, and all relevant hazard pictograms.
-
Segregation: Store the container in a designated, secure waste area away from incompatible materials, especially water, acids, bases, and alcohols.
-
Contact a Licensed Vendor: Arrange for pickup with your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor. Provide them with the Safety Data Sheet (SDS) for this compound.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the safe management and disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocol: Laboratory-Scale Neutralization (Last Resort)
This protocol describes a method for neutralizing small quantities (e.g., 1-5 grams) of this compound by controlled hydrolysis and reaction. This procedure must be performed in a certified chemical fume hood.
Core Reaction: Si(NCO)₄ + 4 H₂O → SiO₂(s) + 4 HNCO(aq) HNCO + H₂O → NH₃(aq) + CO₂(g)
Personnel & Equipment:
-
Personnel: To be performed only by chemists experienced with air- and moisture-sensitive reagents. A second person should be nearby to assist in case of an emergency.
-
PPE: Chemical splash goggles, face shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Equipment:
-
3-neck round-bottom flask, appropriately sized to be no more than 25% full with the neutralization solution.
-
Mechanical or magnetic stirrer with a stir bar.
-
Dropping funnel or syringe pump for controlled addition.
-
Ice bath.
-
Gas outlet connected to a scrubber (e.g., containing dilute acid) to neutralize evolved ammonia and other vapors.
-
Thermometer.
-
Reagents:
-
Neutralization Solution: A 5-10% solution of sodium hydroxide or sodium carbonate in a 95% ethanol / 5% water mixture. The alcohol serves to moderate the reaction. Prepare a large excess (at least 10-fold molar excess relative to the isocyanate).
-
Decontamination Solution: 5% sodium carbonate solution for cleaning glassware and surfaces.
Methodology:
-
Preparation:
-
Set up the 3-neck flask in the fume hood with the stirrer, dropping funnel, and gas outlet/scrubber.
-
Place the flask in an ice bath to manage the exothermic reaction.
-
Charge the flask with the prepared neutralization solution and begin stirring.
-
-
Addition of this compound:
-
Carefully draw the this compound into a gas-tight syringe or load it into the dropping funnel.
-
Add the this compound to the vigorously stirred, cooled neutralization solution dropwise at a very slow rate.
-
Monitor the reaction temperature closely. If the temperature rises significantly or gas evolution becomes too rapid, immediately stop the addition.
-
-
Quenching and Completion:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour.
-
Slowly remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 18-24 hours to ensure the reaction is complete.
-
Check the pH of the solution to ensure it is basic, indicating that all acidic byproducts have been neutralized.
-
-
Final Disposal:
-
The resulting slurry (containing silicon dioxide and other salts) should be collected in a clearly labeled hazardous waste container.
-
Consult your institution's EHS office for final disposal procedures for the neutralized mixture. Do not pour it down the drain.
-
-
Decontamination:
-
Rinse all glassware with the 5% sodium carbonate decontamination solution before standard washing procedures.
-
Safe Handling and Disposal of Tetraisocyanatosilane (Si(NCO)₄)
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for handling Tetraisocyanatosilane in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.
Hazard Summary
This compound is a highly reactive and hazardous compound. Its primary dangers include:
-
Extreme Water Reactivity: It reacts violently with water, moisture, and protic solvents to produce toxic and flammable hydrogen cyanide (HCN) gas.
-
Toxicity: It is toxic if inhaled or absorbed through the skin. The isocyanate group is a known respiratory sensitizer.
-
Corrosivity: It can cause severe skin and eye burns upon contact.
-
Lachrymator: Vapors are irritating to the eyes and mucous membranes, causing tearing.
Personal Protective Equipment (PPE) Summary
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| Body Area | Required PPE | Specifications & Notes |
| Respiratory | Full-face Air-Purifying Respirator (APR) or Self-Contained Breathing Apparatus (SCBA) | Use cartridges effective for inorganic vapors and acid gases. SCBA is required for emergency spill response. Ensure proper fit testing. |
| Hands | Heavy-duty, chemical-resistant gloves | Double-gloving is recommended. Butyl rubber or Viton™ are suitable materials. Inspect gloves for any defects before each use. |
| Eyes/Face | Chemical splash goggles and a full-face shield | A full-face respirator, if used, satisfies this requirement. Goggles must be worn under the face shield. |
| Body | Flame-retardant, chemical-resistant lab coat or apron | A chemically resistant apron should be worn over a flame-retardant lab coat. For larger quantities, a full chemical suit may be necessary. |
| Footwear | Closed-toe shoes | Shoes should be made of a material that does not absorb chemicals. |
Operational Plan: Handling this compound
All handling must be performed within a certified chemical fume hood with the sash at the lowest practical height. An inert atmosphere (e.g., Argon or Nitrogen) is required for all transfers and reactions.
Step 1: Pre-Handling Preparation
-
Ensure the chemical fume hood is operational and has a recent certification.
-
Verify that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.
-
Assemble and dry all glassware in an oven ( >120°C) and allow it to cool in a desiccator or under an inert gas stream.
-
Prepare an inert atmosphere setup (Schlenk line or glovebox).
-
Don all required PPE as specified in the table above.
Step 2: Chemical Handling and Transfer
-
Work with the smallest quantity of material possible.
-
Allow the this compound container to reach ambient temperature before opening.
-
Carefully open the container under a positive pressure of inert gas.
-
Use a gastight syringe or cannula for liquid transfers. Never pour the chemical in the open air.
-
Keep the container sealed and under an inert atmosphere when not in use.
-
Ensure all transfers and reactions are conducted in a water-free environment.
Step 3: Post-Handling and Decontamination
-
Carefully quench any residual reagent in reaction flasks using a non-protic solvent (e.g., dry toluene or hexane) before cautiously adding a quenching agent like isopropanol.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and arms thoroughly with soap and water after completing the work and removing gloves.
Emergency and Disposal Plan
Spill Response:
-
Small Spills (in fume hood): Absorb the spill with an inert, dry material such as sand or vermiculite. Do NOT use water or combustible materials. Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills / Spills outside a hood: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact the institution's emergency response team.
Disposal Plan:
-
Waste Identification: All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container. The container must be kept dry.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key safety stages for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
